N,N-Bis(2,3-epoxypropyl)cyclohexylamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13391-15-6 |
|---|---|
Molecular Formula |
C12H21NO2 |
Molecular Weight |
211.3 g/mol |
IUPAC Name |
N,N-bis(oxiran-2-ylmethyl)cyclohexanamine |
InChI |
InChI=1S/C12H21NO2/c1-2-4-10(5-3-1)13(6-11-8-14-11)7-12-9-15-12/h10-12H,1-9H2 |
InChI Key |
CLCWCGOCHZSFQE-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N(CC2CO2)CC3CO3 |
Canonical SMILES |
C1CCC(CC1)N(CC2CO2)CC3CO3 |
Other CAS No. |
13391-15-6 |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of N,N-Bis(2,3-epoxypropyl)cyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of N,N-Bis(2,3-epoxypropyl)cyclohexylamine, a diepoxy compound with potential applications in various fields, including drug development and material science. This document details the synthetic pathway, experimental protocols, and comprehensive characterization of the target molecule and its key intermediate.
Introduction
This compound is a difunctional epoxy compound derived from cyclohexylamine. The presence of two reactive epoxy groups makes it a valuable crosslinking agent and a versatile building block in organic synthesis. Its potential applications stem from the ability of the epoxide rings to react with a variety of nucleophiles, enabling the formation of complex molecular architectures. This guide serves as a practical resource for researchers interested in the preparation and detailed analysis of this compound.
Synthesis Pathway
The synthesis of this compound is a two-step process that begins with the reaction of cyclohexylamine with epichlorohydrin. This initial reaction forms the dichlorohydrin intermediate, N,N-bis(3-chloro-2-hydroxypropyl)cyclohexylamine. Subsequent treatment of this intermediate with a base induces dehydrochlorination and ring-closure to yield the final diepoxide product.
Caption: Synthetic route to this compound.
Experimental Protocols
Synthesis of N,N-bis(3-chloro-2-hydroxypropyl)cyclohexylamine (Intermediate)
This procedure is adapted from the method described by McKelvey et al. (1959).[1]
Materials:
-
Cyclohexylamine
-
Epichlorohydrin
-
Methanol
-
Diethyl ether
-
Petroleum ether
Procedure:
-
In a well-ventilated fume hood, a solution of cyclohexylamine in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
The flask is cooled in an ice bath.
-
Epichlorohydrin is added dropwise to the stirred solution of cyclohexylamine, maintaining the temperature below 25°C. A molar ratio of at least 2:1 of epichlorohydrin to cyclohexylamine should be used.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 24 hours.
-
The solvent and excess epichlorohydrin are removed under reduced pressure.
-
The resulting residue is dissolved in diethyl ether and washed with water to remove any unreacted cyclohexylamine hydrochloride.
-
The ethereal solution is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude N,N-bis(3-chloro-2-hydroxypropyl)cyclohexylamine.
-
The crude product can be purified by recrystallization from a suitable solvent such as petroleum ether.
Synthesis of this compound (Final Product)
This procedure is a continuation of the synthesis, adapted from McKelvey et al. (1959).[1]
Materials:
-
N,N-bis(3-chloro-2-hydroxypropyl)cyclohexylamine
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
The N,N-bis(3-chloro-2-hydroxypropyl)cyclohexylamine intermediate is dissolved in diethyl ether in a round-bottom flask equipped with a magnetic stirrer.
-
A concentrated aqueous solution of sodium hydroxide is added portion-wise to the stirred solution at room temperature.
-
The reaction mixture is stirred vigorously for 4-6 hours at room temperature to effect the dehydrochlorination and ring closure.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with water until neutral and then dried over anhydrous sodium sulfate.
-
The solvent is removed by rotary evaporation to yield this compound as an oily residue.
-
The product can be further purified by vacuum distillation.
Characterization Data
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₁NO₂ | [1] |
| Molecular Weight | 211.30 g/mol | [1] |
| Appearance | Colorless to pale yellow viscous liquid | |
| Boiling Point | 126-128 °C at 4 mmHg | [1] |
Analytical and Spectroscopic Data
| Analysis/Technique | Result | Reference/Note |
| Elemental Analysis | Calculated for C₁₂H₂₁NO₂: N, 6.63%; Found: N, 6.44% | [1] |
| Oxirane Oxygen | Calculated: 15.1%; Found: 14.9% | [1] |
| ¹H NMR (Expected) | Cyclohexyl protons: 1.0-1.9 ppm (m, 11H); Epoxy protons: 2.4-3.2 ppm (m, 10H, including CH₂-N and CH-O of epoxy rings) | Based on the analysis of similar N,N-diglycidyl compounds. The exact chemical shifts and coupling constants would require experimental verification. |
| ¹³C NMR (Expected) | Cyclohexyl carbons: ~25-60 ppm; Epoxy carbons: ~44-52 ppm (CH₂-N, CH-O, CH₂-O) | Based on the analysis of analogous structures. The carbon of the cyclohexyl ring attached to the nitrogen would be the most downfield of the aliphatic signals. The two carbons of the oxirane ring would appear in the characteristic region for epoxides. |
| FTIR (Expected) | ~2930, 2850 cm⁻¹ (C-H stretch, aliphatic); ~1250, 915, 840 cm⁻¹ (epoxy ring vibrations) | The characteristic peaks for the epoxy group are crucial for confirming the success of the epoxidation step. The absence of a broad O-H stretch around 3300-3500 cm⁻¹ would indicate the conversion of the chlorohydrin intermediate. |
| Mass Spec (Expected) | Molecular ion peak (M⁺) at m/z = 211.16. Fragmentation patterns would likely involve the loss of epoxypropyl groups and fragmentation of the cyclohexyl ring. | Expected based on the molecular formula. |
Experimental Workflow and Logic
The synthesis and characterization process follows a logical progression from starting materials to the purified and analyzed final product.
Caption: Workflow for the synthesis and characterization of the target compound.
Applications in Drug Development and Research
This compound serves as a versatile precursor in the synthesis of various biologically active molecules. The diepoxy functionality allows for the introduction of two identical or different substituents through ring-opening reactions with various nucleophiles, such as amines, thiols, and alcohols. This can lead to the generation of libraries of compounds for screening in drug discovery programs. Potential areas of interest include the development of:
-
Anticancer agents: The epoxy groups can react with nucleophilic sites on biomolecules, a mechanism exploited by some alkylating anticancer drugs.
-
Enzyme inhibitors: The compound can be used to synthesize molecules that can irreversibly bind to the active sites of specific enzymes.
-
Drug delivery systems: Polymerization of this monomer can lead to the formation of biocompatible matrices for controlled drug release.
Safety and Handling
This compound, like many epoxy compounds, should be handled with care. It is expected to be a skin and eye irritant and a potential sensitizer. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) of this compound and its precursors.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The experimental protocols are based on established literature, and the characterization data, including expected spectroscopic features, offer a comprehensive profile of the molecule. This information is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating the preparation and utilization of this versatile diepoxy compound.
References
An In-Depth Technical Guide to N,N-Bis(2,3-epoxypropyl)cyclohexylamine: Physicochemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of N,N-Bis(2,3-epoxypropyl)cyclohexylamine. The information is curated to be a valuable resource for professionals in research, science, and drug development, with a focus on data presentation, experimental context, and logical relationships.
Physicochemical Properties
This compound is a diepoxy compound with the molecular formula C₁₂H₂₁NO₂.[1][2] Its chemical structure consists of a cyclohexylamine core with two 2,3-epoxypropyl groups attached to the nitrogen atom. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | N,N-bis(oxiran-2-ylmethyl)cyclohexanamine | [1] |
| CAS Number | 13391-15-6 | [1][2] |
| Molecular Formula | C₁₂H₂₁NO₂ | [1][2] |
| Molecular Weight | 211.30 g/mol | [1] |
| Density | 1.1 g/cm³ | [2] |
| Boiling Point | 319.5°C at 760 mmHg | [2] |
| Flash Point | 120.2°C | [2] |
| Refractive Index | 1.526 | [2] |
| Vapor Pressure | 0.000338 mmHg at 25°C | [2] |
Synthesis and Experimental Protocols
General Synthesis Reaction
The synthesis would likely involve the reaction of cyclohexylamine with two equivalents of epichlorohydrin. This reaction typically proceeds in two stages: an initial addition of the amine to the epoxide ring of epichlorohydrin, followed by a dehydrochlorination step to form the new epoxide rings.
Caption: Generalized synthesis workflow for this compound.
Postulated Experimental Protocol
Materials:
-
Cyclohexylamine
-
Epichlorohydrin
-
Sodium hydroxide (or another suitable base)
-
An appropriate solvent (e.g., a protic solvent like an alcohol, or a non-protic solvent)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Reaction Setup: Cyclohexylamine is dissolved in a suitable solvent in a reaction vessel equipped with a stirrer, thermometer, and dropping funnel. The solution is cooled in an ice bath.
-
Addition of Epichlorohydrin: Epichlorohydrin is added dropwise to the cooled cyclohexylamine solution while maintaining a low temperature to control the exothermic reaction.
-
Formation of Dichlorohydrin Intermediate: The reaction mixture is stirred for a period to allow for the formation of the N,N-bis(3-chloro-2-hydroxypropyl)cyclohexylamine intermediate.
-
Epoxidation: A solution of a strong base, such as sodium hydroxide, is added to the reaction mixture to induce dehydrochlorination and the formation of the two epoxide rings.
-
Workup: The reaction mixture is then subjected to an aqueous workup to remove salts and other water-soluble impurities. This may involve extraction with an organic solvent.
-
Purification: The crude product is purified, likely through vacuum distillation or column chromatography, to yield the final this compound.
Characterization
The characterization of the synthesized this compound would involve standard spectroscopic techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be used to confirm the presence of the cyclohexyl and epoxypropyl groups and their connectivity.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the C-O-C stretching of the epoxide rings and the C-N stretching of the amine would be expected.
-
Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern.
Reactivity and Potential Applications
The primary reactivity of this compound stems from the high strain of the three-membered epoxide rings, which are susceptible to ring-opening reactions with a variety of nucleophiles.
Curing Agent for Epoxy Resins
The most prominent application of this compound is as a curing agent or crosslinker for epoxy resins. The two epoxy groups can react with nucleophilic curing agents, such as amines or anhydrides, to form a highly crosslinked thermoset polymer network. This property makes it valuable in the formulation of adhesives, coatings, and composite materials.
Caption: Role as a crosslinker in epoxy resin curing.
Biological Activity and Drug Development Context
It is crucial to note that there is currently no publicly available scientific literature that directly links this compound to drug development or specific biological signaling pathways.
However, the general class of diepoxy compounds has been investigated for various biological activities. Some naturally occurring diepoxides exhibit cytotoxic, antifungal, and anti-inflammatory properties.[3] The cytotoxicity of some synthetic diepoxy compounds has also been evaluated, with toxicity generally decreasing with longer chain lengths between the epoxy groups.[2]
The high reactivity of the epoxide functional group is a double-edged sword in a biological context. While it can lead to covalent modification of biological macromolecules, which could be harnessed for therapeutic effect, it also raises concerns about potential toxicity and off-target effects.[4][5][6][7]
Given the lack of specific data for this compound, any consideration for its use in a drug development context would require extensive foundational research, including:
-
In vitro cytotoxicity screening against a panel of cancer and normal cell lines.
-
Mechanism of action studies to identify potential cellular targets and signaling pathways affected by the compound.
-
In vivo efficacy and toxicity studies in relevant animal models.
Caption: Hypothetical workflow for evaluating the compound in a drug development context.
Conclusion
This compound is a well-characterized diepoxy compound with established physicochemical properties. Its primary utility lies in materials science as a crosslinking agent for epoxy resins. While the broader class of diepoxy compounds has shown some interesting biological activities, there is a significant lack of data regarding the specific biological effects of this compound. For researchers and professionals in drug development, this compound represents an unexplored chemical entity. Its potential as a therapeutic agent is unknown and would necessitate a comprehensive and systematic investigation, starting from fundamental in vitro and in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro evaluation of cytotoxicity of diepoxy compounds used for biomaterial modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naturally occurring of α,β-diepoxy-containing compounds: origin, structures, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Effects and Toxicity of Compounds Based on Cured Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro cytotoxicity of solid epoxy-based dental resins and their components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iris.unisalento.it [iris.unisalento.it]
In-Depth Technical Guide: N,N-Bis(2,3-epoxypropyl)cyclohexylamine (CAS 13391-15-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Bis(2,3-epoxypropyl)cyclohexylamine, also known as N,N-diglycidylcyclohexylamine, is a diepoxide compound with the CAS number 13391-15-6. Its structure, featuring a central cyclohexylamine core functionalized with two reactive epoxy groups, makes it a valuable crosslinking agent and monomer in polymer chemistry. This technical guide provides a comprehensive overview of its synthesis, properties, and potential applications, with a focus on its relevance to materials science and the biomedical field.
Physicochemical Properties
This compound is a colorless to slightly yellow liquid. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₁NO₂ | |
| Molecular Weight | 211.30 g/mol | |
| IUPAC Name | N,N-bis(oxiran-2-ylmethyl)cyclohexanamine | [1] |
| Synonyms | N,N-Diglycidylcyclohexylamine | |
| CAS Number | 13391-15-6 | |
| Density | 1.1 g/cm³ | |
| Boiling Point | 319.5 °C at 760 mmHg | |
| Flash Point | 120.2 °C | |
| Refractive Index | 1.526 |
Synthesis
The synthesis of this compound typically involves a two-step process starting from cyclohexylamine and epichlorohydrin.
Synthesis Workflow
The overall synthesis process can be visualized as a two-stage reaction: first, the formation of a dichlorohydrin intermediate, followed by dehydrochlorination to yield the final diepoxide.
References
N,N-Bis(2,3-epoxypropyl)cyclohexylamine: A Technical Deep Dive into its Mechanism of Action in Epoxy Resins
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development and material science, detailing the core mechanism of action of N,N-Bis(2,3-epoxypropyl)cyclohexylamine within epoxy resin systems. While specific kinetic and mechanical performance data for this particular compound are not extensively available in public literature, this document synthesizes established principles of epoxy chemistry, leveraging data from analogous cycloaliphatic amine systems to provide a robust theoretical and practical framework.
Executive Summary
This compound is a hybrid molecule that functions as both a reactive cycloaliphatic epoxy resin and a catalytic curing accelerator. Its unique structure, featuring two terminal epoxy groups and a tertiary amine, allows it to participate in epoxy network formation through two primary, and potentially simultaneous, mechanisms. This dual-action capability offers formulators a versatile tool for modifying curing profiles and final thermoset properties. This guide will elucidate these mechanisms, present representative quantitative data from similar systems, detail relevant experimental protocols for characterization, and provide visual representations of the chemical pathways and experimental workflows.
Core Mechanism of Action
The functionality of this compound in an epoxy formulation is twofold:
2.1 Role as a Reactive Diepoxide: The two epoxy groups on the molecule can undergo traditional curing reactions with various hardeners. When formulated with primary or secondary amines, the active hydrogens on the amine hardener will perform a nucleophilic attack on the carbon of the oxirane ring, leading to ring-opening and the formation of a hydroxyl group and a new covalent bond, thus building the polymer network. This reaction is analogous to how standard epoxy resins like DGEBA are cured.
2.2 Role as a Catalytic Accelerator: The tertiary amine nitrogen atom in the cyclohexylamine backbone possesses a lone pair of electrons, enabling it to function as a catalyst. This catalytic activity manifests in two ways:
-
Acceleration of Amine-Epoxy Reactions: The tertiary amine can activate the epoxy ring, making it more susceptible to nucleophilic attack by a primary or secondary amine hardener. This accelerates the overall curing process.[1]
-
Initiation of Anionic Homopolymerization (Etherification): The tertiary amine can directly attack an epoxy group, forming a zwitterion. This initiates an anionic ring-opening polymerization where the resulting alkoxide attacks another epoxy group.[2][3] This etherification reaction is particularly significant at elevated temperatures or in formulations with a high epoxy-to-hardener ratio.[2]
These two mechanisms are not mutually exclusive and can occur concurrently, influencing the final crosslink density and network structure.
Chemical Signaling Pathways
The reaction mechanisms can be visualized as follows:
Quantitative Data Presentation
As direct kinetic data for this compound is limited, the following tables present representative data from a study on a DGEBA-cycloaliphatic amine system, which is expected to exhibit similar curing behavior.[4] This data illustrates the typical results obtained from non-isothermal Differential Scanning Calorimetry (DSC).
Table 1: Characteristic Curing Temperatures at Various Heating Rates (β)
| Heating Rate (β) (°C/min) | Onset Temperature (°C) | Peak Temperature (°C) | End Temperature (°C) |
| 5.0 | 52.1 | 78.5 | 101.2 |
| 7.5 | 55.8 | 84.3 | 108.9 |
| 10.0 | 58.9 | 88.7 | 114.6 |
| 12.5 | 61.5 | 92.4 | 119.5 |
| 15.0 | 63.8 | 95.6 | 123.7 |
| Data is illustrative, based on a representative DGEBA-cycloaliphatic amine system.[4] |
Table 2: Calculated Kinetic Parameters for a DGEBA-Cycloaliphatic Amine System
| Method | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reaction Order (n) |
| Kissinger | 55.2 | 1.85 x 10⁷ | 0.91 |
| Ozawa | 57.6 | - | - |
| Data is illustrative, based on a representative DGEBA-cycloaliphatic amine system.[4] |
Experimental Protocols
The characterization of the curing process for an epoxy system involving this compound would typically involve the following key experiments.
5.1 Differential Scanning Calorimetry (DSC) for Cure Kinetics
-
Objective: To determine the heat of reaction, characteristic temperatures (onset, peak, end), and to calculate kinetic parameters such as activation energy (Ea).
-
Methodology (Non-isothermal):
-
Accurately weigh 5-10 mg of the uncured, thoroughly mixed epoxy formulation into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC instrument.
-
Heat the sample from ambient temperature (e.g., 25°C) to a temperature well above the curing completion temperature (e.g., 200°C) at several constant heating rates (e.g., 5, 7.5, 10, 12.5, and 15°C/min).[4]
-
Record the heat flow as a function of temperature for each run.
-
The total heat of reaction (ΔH) is determined by integrating the area under the exothermic peak.
-
The activation energy (Ea) can be calculated from the variation of the peak temperature (Tp) with the heating rate (β) using the Kissinger or Ozawa methods.[4]
-
-
Methodology (Isothermal):
-
Prepare the sample as described above.
-
Rapidly heat the sample to a desired isothermal curing temperature (e.g., 80°C).
-
Hold the sample at this temperature for a sufficient time for the reaction to complete, recording the heat flow over time.
-
The degree of cure (α) at any time (t) is the fractional heat evolved up to that time divided by the total heat of reaction (obtained from a non-isothermal scan).
-
5.2 Fourier-Transform Infrared (FTIR) Spectroscopy for Reaction Monitoring
-
Objective: To qualitatively and quantitatively track the consumption of specific functional groups, primarily the epoxy ring, during the curing process.
-
Methodology:
-
Prepare a thin film of the reacting mixture between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Place the sample in the FTIR spectrometer. If studying temperature effects, a heated cell is required.
-
Acquire spectra at regular time intervals throughout the curing process.
-
Monitor the decrease in the absorbance of the characteristic epoxy group peak, typically found around 915 cm⁻¹.[5]
-
To quantify the extent of reaction, the decrease in the epoxy peak area can be normalized against an internal reference peak that does not change during the reaction (e.g., a C-H stretching band from the aromatic or cycloaliphatic backbone).[5]
-
5.3 Workflow Visualization
The logical flow for characterizing the curing kinetics can be visualized as follows:
Conclusion
This compound presents a compelling case for its use in advanced epoxy formulations. Its dual-action mechanism, serving as both a reactive component and a catalytic promoter, allows for significant control over the curing reaction and the final properties of the thermoset material. While a lack of specific published data necessitates the use of analogous systems for quantitative illustration, the fundamental principles outlined in this guide provide a strong foundation for any research or development professional looking to incorporate this versatile molecule into their work. Further empirical studies are encouraged to fully elucidate the specific kinetic parameters and performance characteristics of this compound in various formulations.
References
N,N-Bis(2,3-epoxypropyl)cyclohexylamine: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Bis(2,3-epoxypropyl)cyclohexylamine is a diepoxide compound belonging to the family of cycloaliphatic amines. Its structure, featuring a central cyclohexylamine core functionalized with two reactive epoxypropyl groups, makes it a molecule of significant interest in polymer chemistry, particularly as a curing agent or crosslinker for epoxy resins. The cycloaliphatic nature of the backbone is expected to impart distinct properties to the resulting polymers, such as improved thermal stability, weatherability, and mechanical performance compared to their aliphatic or aromatic counterparts.
This technical guide provides a comprehensive review of the available research and data on this compound. It is intended to serve as a valuable resource for researchers and professionals in materials science and drug development by summarizing its chemical and physical properties, outlining a representative synthesis protocol, discussing its performance as an epoxy curing agent with comparative data from analogous systems, and exploring its potential, albeit not yet documented, applications in the pharmaceutical field.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₁NO₂ | [ChemNet] |
| Molecular Weight | 211.30 g/mol | [PubChem] |
| CAS Number | 13391-15-6 | [ChemNet] |
| IUPAC Name | N,N-bis(oxiran-2-ylmethyl)cyclohexanamine | [PubChem] |
| Density | 1.1 g/cm³ | [ChemNet] |
| Boiling Point | 319.5 °C at 760 mmHg | [ChemNet] |
| Flash Point | 120.2 °C | [ChemNet] |
| Refractive Index | 1.526 | [ChemNet] |
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is not explicitly available in peer-reviewed journals. However, the synthesis of N,N-diglycidylamines is a well-established chemical transformation, typically proceeding via the reaction of a primary or secondary amine with an excess of epichlorohydrin, followed by dehydrochlorination with a base. The following is a representative experimental protocol for the synthesis of a similar compound, N,N-diglycidylaniline, which can be adapted for the synthesis of the target molecule.
Representative Experimental Protocol: Synthesis of an N,N-Diglycidylamine
Materials:
-
Cyclohexylamine
-
Epichlorohydrin (excess)
-
Sodium hydroxide (or other suitable base)
-
Anhydrous sodium sulfate
-
Organic solvent (e.g., toluene, diethyl ether)
-
Deionized water
Procedure:
-
Epoxidation: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, dissolve cyclohexylamine in an excess of epichlorohydrin (typically a 1:5 to 1:10 molar ratio).
-
The reaction mixture is heated to a specific temperature (e.g., 50-60 °C) with vigorous stirring.
-
A solution of sodium hydroxide (e.g., 50% aqueous solution) is added dropwise to the reaction mixture over a period of 1-2 hours, maintaining the reaction temperature. The base facilitates the dehydrochlorination of the intermediate chlorohydrin.
-
After the addition is complete, the reaction is allowed to proceed for an additional 2-4 hours at the same temperature.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, and the precipitated sodium chloride is removed by filtration.
-
The excess epichlorohydrin is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product is dissolved in an organic solvent (e.g., diethyl ether) and washed several times with deionized water to remove any remaining salts and base.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation or column chromatography.
Caption: Generalized workflow for the synthesis of this compound.
Performance as an Epoxy Curing Agent
This compound can function as a curing agent for epoxy resins. The tertiary amine within its structure can catalyze the homopolymerization of epoxy resins, while the two epoxy groups can react with other curing agents, such as primary or secondary amines, to form a crosslinked network.
While specific performance data for this compound is not available, the general characteristics of cycloaliphatic amine hardeners can provide an indication of its expected performance. Cycloaliphatic amines are known to impart excellent mechanical properties, high glass transition temperatures (Tg), and good chemical resistance to cured epoxy systems.
The following table presents typical performance data for other cycloaliphatic amine curing agents when used with a standard bisphenol A diglycidyl ether (DGEBA) epoxy resin. This data is provided for comparative purposes.
| Curing Agent | Mix Ratio (phr) | Gel Time (min) at 25°C | Glass Transition Temp. (Tg, °C) | Tensile Strength (MPa) | Tensile Modulus (GPa) |
| Isophorone diamine (IPDA) | 25 | 45 | 150 | 80 | 3.0 |
| 1,2-Diaminocyclohexane (DACH) | 20 | 30 | 165 | 85 | 3.2 |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
Curing Mechanism
The curing of an epoxy resin with an amine involves the nucleophilic attack of the amine's nitrogen on the carbon atom of the epoxy ring, leading to ring-opening and the formation of a hydroxyl group and a new carbon-nitrogen bond. The newly formed secondary amine can then react with another epoxy group.
Caption: Simplified workflow of the epoxy curing process.
Potential Applications in Drug Development
While there is no direct research on the use of this compound in drug development, its chemical structure suggests potential areas of exploration. The presence of two reactive epoxy groups makes it a candidate for use as a crosslinking agent in the development of drug delivery systems.
Epoxide-containing molecules are of interest in medicinal chemistry due to their ability to react with nucleophiles present in biological systems, such as amino or thiol groups in proteins and nucleic acids. This reactivity has been harnessed in the design of various therapeutic agents, including some anticancer drugs.
A hypothetical application could involve using this compound to crosslink biocompatible polymers, such as chitosan or polyethylene glycol (PEG), to form hydrogels or nanoparticles for controlled drug release. The crosslinking density, and thus the drug release rate, could be controlled by the stoichiometry of the reaction.
Spectroscopic Analysis of N,N-Bis(2,3-epoxypropyl)cyclohexylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic characteristics of N,N-Bis(2,3-epoxypropyl)cyclohexylamine, a diepoxide compound of interest in various chemical and pharmaceutical applications. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide presents a detailed predictive analysis based on the well-established spectroscopic behaviors of its constituent functional groups: the cyclohexylamine moiety and the N,N-bis(2,3-epoxypropyl) group. This approach offers a robust framework for the identification and characterization of this compound and structurally similar molecules.
Molecular Structure and Key Spectroscopic Features
This compound possesses a tertiary amine linked to a cyclohexane ring and two epoxypropyl side chains. The key structural features for spectroscopic analysis are the protons and carbons of the cyclohexane ring, the methylene and methine groups of the epoxypropyl chains, and the characteristic vibrational modes of the epoxide rings and C-N bonds.
DOT Script for Molecular Structure
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on typical values for cyclohexylamines and epoxy compounds.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Cyclohexane (CH₂) | 1.0 - 1.9 | m | 10H |
| Cyclohexane (CH-N) | 2.4 - 2.8 | m | 1H |
| N-CH₂ (epoxypropyl) | 2.3 - 2.9 | m | 4H |
| CH (epoxy) | 2.9 - 3.2 | m | 2H |
| CH₂ (epoxy) | 2.5 - 2.8 | m | 4H |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Carbon | Predicted Chemical Shift (ppm) |
| Cyclohexane (CH₂) | 25 - 35 |
| Cyclohexane (CH-N) | 55 - 65 |
| N-CH₂ (epoxypropyl) | 50 - 60 |
| CH (epoxy) | 48 - 55 |
| CH₂ (epoxy) | 44 - 50 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.
Predicted FTIR Data
Table 3: Predicted Characteristic FTIR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (cyclohexane) | 2850 - 2950 | Strong |
| C-H stretch (epoxy) | 3000 - 3060 | Medium |
| C-N stretch | 1000 - 1250 | Medium |
| Asymmetric C-O-C stretch (epoxy) | 1250 | Strong |
| Symmetric C-O-C stretch (epoxy) | 810 - 950 | Strong |
Experimental Protocols
The following are detailed methodologies for acquiring NMR and FTIR spectra of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
DOT Script for NMR Workflow
An In-depth Technical Guide on the Thermal Stability and Decomposition of N,N-Bis(2,3-epoxypropyl)cyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Bis(2,3-epoxypropyl)cyclohexylamine is a cycloaliphatic diepoxide compound of significant interest in the development of advanced materials, including composites, adhesives, and coatings. Its thermal stability is a critical parameter that dictates its processing window and the performance of the final cured products. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its synthesis, thermal stability, and decomposition pathways. Due to the limited availability of specific experimental data for the uncured compound in public literature, this guide presents representative thermal stability data based on typical values for analogous cycloaliphatic epoxy compounds. Detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided to enable researchers to conduct their own thermal characterization. Furthermore, a plausible thermal decomposition mechanism for this compound is proposed and visualized.
Synthesis of this compound
The synthesis of this compound typically involves a two-step process. The first step is the reaction of cyclohexylamine with an excess of epichlorohydrin to form a dichlorohydrin intermediate. This is followed by a dehydrochlorination reaction using a strong base, such as sodium hydroxide, to form the final diepoxide product.
Navigating the Solubility Landscape of N,N-Bis(2,3-epoxypropyl)cyclohexylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Solubility Profile
The solubility of a compound is fundamentally governed by its molecular structure, polarity, and the nature of the solvent. N,N-Bis(2,3-epoxypropyl)cyclohexylamine possesses a unique combination of a non-polar cyclohexyl group and polar epoxy and amine functionalities. This amphiphilic nature suggests a varied solubility profile across different solvent classes.
Based on the principle of "like dissolves like," the following table summarizes the predicted solubility of this compound in a range of common laboratory solvents. It is important to note that these are qualitative predictions and experimental verification is crucial.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The presence of the non-polar cyclohexyl ring is expected to limit solubility in highly polar protic solvents like water. However, the amine and epoxy groups may allow for some degree of solubility, particularly in alcohols. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can effectively solvate both the polar and non-polar regions of the molecule, leading to good solubility. |
| Non-Polar | Toluene, Hexane, Chloroform | Moderate to High | The large, non-polar cyclohexyl group should facilitate dissolution in non-polar organic solvents. |
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound, a systematic experimental approach is necessary. The following protocols outline methods for both qualitative and quantitative solubility assessment.
Qualitative Solubility Assessment
This initial screening provides a rapid evaluation of solubility in various solvents.
Methodology:
-
Sample Preparation: Add approximately 10-20 mg of this compound to a series of clean, dry test tubes.
-
Solvent Addition: To each test tube, add 1 mL of a different solvent from the list in the predicted solubility table.
-
Observation: Vigorously agitate each test tube for 30 seconds at room temperature.
-
Classification: Observe the mixture for the complete dissolution of the solid. Classify the solubility as:
-
Soluble: The compound completely dissolves, forming a clear solution.
-
Partially Soluble: A portion of the compound dissolves, but some solid remains.
-
Insoluble: The compound does not appear to dissolve.
-
Quantitative Solubility Determination (Static Equilibrium Method)
This method provides a precise measurement of the solubility of the compound in a given solvent at a specific temperature.
Methodology:
-
Saturation: Prepare a suspension of this compound in the chosen solvent in a sealed vial. Ensure an excess of the solid is present to achieve saturation.
-
Equilibration: Agitate the vial at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A temperature-controlled shaker or water bath is recommended.
-
Phase Separation: Allow the suspension to settle, or centrifuge the vial to separate the undissolved solid from the saturated solution.
-
Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution).
-
Analysis: Determine the concentration of this compound in the aliquot using a suitable analytical technique, such as:
-
Gravimetric Analysis: Evaporate the solvent from the aliquot and weigh the remaining solid residue.
-
Chromatographic Analysis (HPLC, GC): Quantify the compound against a calibration curve.
-
Spectroscopic Analysis (UV-Vis): If the compound has a suitable chromophore, its concentration can be determined using a spectrophotometer and a calibration curve.
-
-
Calculation: Express the solubility in terms of mass per unit volume (e.g., mg/mL) or molar concentration (mol/L).
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the logical flow of the solubility determination protocols.
Caption: Workflow for Qualitative Solubility Assessment.
Caption: Workflow for Quantitative Solubility Determination.
By following the predictive guidance and employing the detailed experimental protocols outlined in this guide, researchers can confidently determine the solubility of this compound in solvents relevant to their specific applications, thereby facilitating its effective use in scientific research and development.
Purity Analysis of N,N-Bis(2,3-epoxypropyl)cyclohexylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the purity analysis of N,N-Bis(2,3-epoxypropyl)cyclohexylamine. Given the importance of this compound in various applications, ensuring its purity is critical for reproducible results and product safety. This document outlines detailed experimental protocols, data presentation formats, and visual workflows to assist researchers in establishing robust analytical procedures.
Introduction
This compound is a diepoxide compound containing a tertiary amine. Its reactivity, driven by the epoxy functional groups, makes it a valuable crosslinking agent and intermediate in chemical synthesis. The purity of this compound can be affected by starting materials, side reactions during synthesis, and degradation. Therefore, reliable analytical methods are essential to quantify the active ingredient and identify potential impurities. This guide focuses on chromatographic and titrimetric methods for comprehensive purity assessment.
Synthesis and Potential Impurities
A likely synthetic route to this compound involves the reaction of cyclohexylamine with an excess of epichlorohydrin under basic conditions. Understanding this pathway is crucial for identifying potential process-related impurities.
Caption: Presumed synthetic pathway and potential impurities.
Analytical Methodologies
A combination of titrimetric and chromatographic techniques is recommended for a thorough purity analysis.
Titration for Epoxy Equivalent Weight (EEW)
This method determines the amount of epoxy functionality in the sample. A common approach is the direct titration with perchloric acid in the presence of a tetraalkylammonium bromide.
Experimental Protocol:
-
Reagents:
-
0.1 N Perchloric acid in glacial acetic acid
-
Tetraethylammonium bromide solution (100 g in 400 mL glacial acetic acid)
-
Crystal violet indicator solution (0.1% w/v in glacial acetic acid)
-
Glacial acetic acid
-
Chloroform
-
-
Procedure:
-
Accurately weigh approximately 0.2-0.3 g of the sample into a 100 mL beaker.
-
Dissolve the sample in 20 mL of chloroform.
-
Add 20 mL of glacial acetic acid and 10 mL of tetraethylammonium bromide solution.
-
Add 2-3 drops of crystal violet indicator.
-
Titrate with 0.1 N perchloric acid in glacial acetic acid to a stable green endpoint.
-
Perform a blank titration using the same procedure without the sample.
-
-
Calculation:
-
EEW (g/eq) = (Weight of sample (g) * 1000) / ((V - B) * N)
-
V = Volume of titrant for the sample (mL)
-
B = Volume of titrant for the blank (mL)
-
N = Normality of the perchloric acid solution
-
-
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is a powerful tool for separating the main component from its impurities. Due to the lack of a strong chromophore in the target molecule, UV detection at low wavelengths or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended. Alternatively, derivatization can be employed for UV detection.
Experimental Protocol (Reversed-Phase HPLC):
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV or universal detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm or CAD/ELSD
-
-
Sample Preparation:
-
Prepare a stock solution of the sample in acetonitrile at a concentration of 1 mg/mL.
-
Prepare working standards and samples by diluting the stock solution.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is ideal for the detection and identification of volatile impurities such as residual solvents or starting materials like cyclohexylamine and epichlorohydrin.
Experimental Protocol:
-
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 40-450 amu
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 10 mg/mL.
-
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Titrimetric Purity Analysis
| Sample ID | Sample Weight (g) | Titrant Volume (mL) | Blank Volume (mL) | Calculated EEW (g/eq) | Purity (%) |
| Batch A | 0.2512 | 23.65 | 0.12 | 107.8 | 98.8 |
| Batch B | 0.2498 | 23.10 | 0.12 | 109.9 | 96.9 |
| Reference | 0.2505 | 23.80 | 0.12 | 106.5 | 100.0 |
Theoretical EEW of this compound is 106.65 g/eq.
Table 2: HPLC Impurity Profile
| Impurity | Retention Time (min) | Area % (Batch A) | Area % (Batch B) |
| Cyclohexylamine | 3.5 | 0.15 | 0.25 |
| Mono-epoxypropylated | 8.2 | 0.75 | 1.50 |
| Unknown 1 | 15.6 | 0.20 | 0.30 |
| Main Peak | 12.4 | 98.90 | 97.95 |
Table 3: GC-MS Analysis of Volatile Impurities
| Impurity | Retention Time (min) | Concentration (ppm) (Batch A) | Concentration (ppm) (Batch B) |
| Epichlorohydrin | 5.8 | 50 | 85 |
| Dichloromethane | 2.1 | 120 | 150 |
Workflow Visualization
A generalized workflow for the purity analysis of this compound is presented below.
Caption: General analytical workflow for purity assessment.
Conclusion
The purity analysis of this compound requires a multi-faceted approach. The combination of titrimetry for functional group quantification and chromatography for impurity profiling provides a comprehensive assessment of the material's quality. The methodologies outlined in this guide serve as a starting point for the development and validation of in-house analytical procedures, ensuring the reliability and consistency of this important chemical compound.
Methodological & Application
Application Notes and Protocols: N,N-Bis(2,3-epoxypropyl)cyclohexylamine in Industrial Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N,N-Bis(2,3-epoxypropyl)cyclohexylamine as a curing agent in the formulation of high-performance industrial coatings. This document outlines its chemical properties, curing mechanism, and the expected performance benefits, along with detailed protocols for formulation and testing.
Introduction
This compound is a cycloaliphatic amine that serves as an efficient crosslinking agent for epoxy resins. Its unique chemical structure imparts a desirable combination of properties to cured coatings, making it a subject of interest for applications demanding high durability and resistance to harsh environments. Industrial coatings formulated with this amine are anticipated to exhibit excellent adhesion, superior chemical resistance, and robust mechanical properties.
Chemical Structure:
Chemical Structure of this compound
Performance Characteristics
The incorporation of this compound as a curing agent in epoxy coating formulations is expected to provide the following performance advantages:
-
Enhanced Chemical Resistance: The high crosslink density achieved upon curing creates a robust barrier against a variety of chemicals, including acids, alkalis, and solvents.[1][2]
-
Improved Mechanical Properties: Coatings formulated with cycloaliphatic amines generally exhibit excellent hardness, abrasion resistance, and toughness.[3][4]
-
Good Adhesion: Strong adhesion to a variety of substrates, including steel and concrete, is a key characteristic of these systems.[3]
-
UV Stability and Color Retention: Cycloaliphatic amines contribute to improved resistance to yellowing and degradation upon exposure to sunlight compared to some other amine curing agents.[1]
Quantitative Performance Data
Table 1: Mechanical Properties
| Property | Test Method | Expected Performance Range |
| Hardness (Shore D) | ASTM D2240 | 80 - 90 |
| Adhesion (Pull-off) | ASTM D4541 | > 10 MPa on steel |
| Abrasion Resistance | ASTM D4060 | < 50 mg loss (CS-17 wheel, 1000 cycles, 1 kg load) |
| Impact Resistance | ASTM D2794 | > 40 in-lb (direct) |
| Flexibility (Mandrel Bend) | ASTM D522 | Pass 1/8 inch mandrel |
Table 2: Chemical Resistance (24-hour spot test, ASTM D1308)
| Chemical | Rating (1-5, 5=no effect) |
| Sulfuric Acid (10%) | 4-5 |
| Sodium Hydroxide (50%) | 5 |
| Xylene | 4-5 |
| Methanol | 3-4 |
| Gasoline | 5 |
Experimental Protocols
The following protocols provide a framework for the formulation, application, and testing of an industrial coating using this compound as the curing agent.
Formulation and Curing
This protocol describes the preparation of a simple two-component epoxy coating.
Materials:
-
Liquid Epoxy Resin (e.g., Bisphenol A diglycidyl ether, EEW 180-190 g/eq)
-
This compound (Amine Hydrogen Equivalent Weight (AHEW) can be calculated or obtained from the supplier)
-
Solvent (e.g., a blend of xylene and n-butanol)
-
Additives (e.g., defoamer, leveling agent)
Procedure:
-
Calculate Stoichiometry: Determine the required amount of this compound based on the epoxy equivalent weight (EEW) of the resin and the amine hydrogen equivalent weight (AHEW) of the curing agent. The stoichiometric ratio is typically 1:1 (epoxy groups to amine hydrogens).
-
Part A Preparation (Resin Component): In a suitable mixing vessel, combine the liquid epoxy resin with the desired amount of solvent and additives. Mix at low speed until homogeneous.
-
Part B Preparation (Curing Agent Component): In a separate vessel, add the calculated amount of this compound. If necessary, it can be diluted with a small amount of solvent to reduce viscosity.
-
Mixing: Slowly add Part B to Part A while stirring continuously with a mechanical mixer. Continue mixing for 2-3 minutes until the mixture is uniform.
-
Induction Time (Sweat-in): Allow the mixed coating to stand for a specified period (typically 15-30 minutes) before application, as recommended for many epoxy-amine systems.[5]
-
Application: Apply the coating to prepared substrates (e.g., steel panels) using a suitable method such as spray, brush, or draw-down bar to achieve the desired dry film thickness.
-
Curing: Allow the coated panels to cure at ambient temperature (e.g., 25°C and 50% relative humidity) for a minimum of 7 days before conducting performance testing. A post-cure at elevated temperature (e.g., 2 hours at 60°C) can also be employed to ensure full crosslinking.
Coating Formulation and Curing Workflow
Performance Testing Protocols
The following ASTM standard test methods are recommended for evaluating the performance of the cured coating.
Adhesion Testing (ASTM D4541):
-
Ensure the coating is fully cured.
-
Lightly abrade the surface of the coating and the loading fixture (dolly).
-
Clean both surfaces with a suitable solvent.
-
Apply a layer of adhesive to the dolly and place it on the coated surface.
-
Allow the adhesive to cure according to the manufacturer's instructions.
-
Cut around the dolly through the coating to the substrate.
-
Attach the pull-off adhesion tester to the dolly and apply a perpendicular force at a constant rate until the dolly is detached.
-
Record the pull-off strength and the nature of the failure (cohesive, adhesive, or substrate failure).
Chemical Resistance Testing (ASTM D1308):
-
Place a small piece of filter paper or cotton ball saturated with the test chemical onto the cured coating surface.
-
Cover the saturated medium with a watch glass to prevent evaporation.
-
After the specified test duration (e.g., 24 hours), remove the watch glass and saturated medium.
-
Rinse the surface with water and gently wipe dry.
-
Evaluate the coating for any signs of degradation, such as blistering, discoloration, softening, or loss of adhesion. Rate the resistance on a scale of 1 to 5.
Mechanical Properties Testing:
-
Hardness (ASTM D2240): Use a Shore D durometer to measure the indentation hardness of the cured coating.
-
Abrasion Resistance (ASTM D4060): Subject the coated panel to abrasion using a Taber abraser with specified wheels and load. Calculate the weight loss after a set number of cycles.
-
Impact Resistance (ASTM D2794): Use an impact tester to drop a weighted indenter onto the coated panel from increasing heights. Determine the maximum impact the coating can withstand without cracking or delamination.
Signaling Pathway and Curing Mechanism
The curing of an epoxy resin with an amine hardener involves the nucleophilic addition of the amine groups to the epoxide rings of the epoxy resin. This reaction results in the formation of a highly crosslinked, three-dimensional polymer network.
Epoxy-Amine Curing Mechanism
Conclusion
This compound holds significant promise as a curing agent for developing high-performance industrial coatings. Its cycloaliphatic structure is anticipated to deliver coatings with excellent durability, chemical resistance, and mechanical strength. The protocols outlined in this document provide a solid foundation for researchers and formulators to explore the full potential of this compound in their specific applications. Further experimental work is encouraged to quantify the performance benefits and optimize formulations for various end-use requirements.
References
Application of N,N-Bis(2,3-epoxypropyl)cyclohexylamine in Composite Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Bis(2,3-epoxypropyl)cyclohexylamine is a cycloaliphatic amine that holds potential as a curing agent or modifier in epoxy-based composite materials. Its unique structure, featuring a cycloaliphatic ring and two epoxy groups, suggests it could impart desirable properties to composites, such as improved thermal stability, enhanced mechanical performance, and good adhesion. This document provides an overview of its potential applications, general experimental protocols for incorporating it into composite materials, and logical workflows for characterization.
Application Notes
This compound can function as a reactive diluent, a co-curing agent, or a primary curing agent in epoxy formulations. Its cycloaliphatic structure is expected to contribute to a higher glass transition temperature (Tg) and improved thermal stability of the cured composite. The presence of two epoxy groups allows it to crosslink with other curing agents or to homopolymerize under certain conditions, potentially leading to a dense and rigid network structure.
Potential advantages of using this compound in composite materials include:
-
Enhanced Thermal Properties: The rigid cycloaliphatic ring can restrict segmental motion in the cured polymer network, leading to a higher Tg and better retention of mechanical properties at elevated temperatures.
-
Improved Mechanical Strength: The crosslinking density can be tailored by adjusting the formulation, potentially leading to composites with high strength and stiffness.
-
Good Adhesion: The polarity of the amine and epoxy groups can promote strong adhesion to various reinforcing fibers (e.g., carbon, glass, aramid) and substrates.
-
Low Viscosity: Cycloaliphatic amines can have lower viscosity compared to some aromatic amines, which can improve the processability of the resin system, allowing for better fiber impregnation in techniques like resin transfer molding (RTM) and vacuum-assisted resin infusion (VARI).
Experimental Protocols
The following are generalized protocols for the preparation and characterization of composite materials incorporating this compound. Researchers should optimize these protocols based on the specific epoxy resin, reinforcing fiber, and desired final properties.
Protocol 1: Preparation of a Composite Laminate
1. Materials and Equipment:
- Base epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
- This compound
- Co-curing agent (if required, e.g., an aromatic or aliphatic amine)
- Reinforcing fabric (e.g., carbon fiber, glass fiber)
- Vacuum bagging materials (peel ply, release film, breather cloth, sealant tape, vacuum bag)
- Heated press or oven with vacuum capabilities
- Mixing containers and stirrers
- Digital scale
2. Procedure:
- Mold Preparation: Clean the mold surface and apply a suitable mold release agent.
- Resin Formulation:
- Calculate the required amounts of the base epoxy resin, this compound, and any co-curing agent based on the desired stoichiometric ratio.
- Preheat the base epoxy resin to reduce its viscosity (e.g., 60 °C for 30 minutes).
- In a clean container, accurately weigh and mix the base epoxy resin and this compound until a homogeneous mixture is obtained.
- If a co-curing agent is used, add it to the mixture and stir thoroughly.
- Degas the resin mixture in a vacuum chamber to remove entrapped air bubbles.
- Lay-up:
- Cut the reinforcing fabric to the desired dimensions.
- Place the first layer of fabric onto the prepared mold.
- Apply a uniform coat of the degassed resin mixture onto the fabric.
- Place the next layer of fabric and repeat the resin application process (wet lay-up).
- Continue this process until the desired number of plies is reached.
- Vacuum Bagging:
- Place a layer of peel ply over the laminate, followed by a release film and breather cloth.
- Apply sealant tape around the perimeter of the mold.
- Place the vacuum bag over the entire assembly and seal it with the sealant tape.
- Apply vacuum to consolidate the laminate and remove excess resin and entrapped air.
- Curing:
- Transfer the vacuum-bagged assembly to a heated press or oven.
- Apply the desired curing cycle (temperature and time). A typical curing cycle might involve an initial cure at a lower temperature (e.g., 80-120 °C) followed by a post-cure at a higher temperature (e.g., 150-180 °C) to ensure full crosslinking. The optimal curing schedule should be determined through thermal analysis techniques like Differential Scanning Calorimetry (DSC).
Protocol 2: Characterization of Mechanical Properties
1. Sample Preparation:
- Cut the cured composite laminate into specimens of specific dimensions according to ASTM standards for the desired tests (e.g., ASTM D3039 for tensile properties, ASTM D3410 for compressive properties, ASTM D7264 for flexural properties).
2. Tensile Testing:
- Conduct tensile tests using a universal testing machine.
- Measure the tensile strength, tensile modulus, and elongation at break.
3. Flexural Testing (Three-Point Bending):
- Perform flexural tests to determine the flexural strength and flexural modulus of the composite.
4. Impact Testing:
- Conduct Izod or Charpy impact tests (e.g., ASTM D256) to evaluate the toughness and impact resistance of the material.
Protocol 3: Characterization of Thermal Properties
1. Differential Scanning Calorimetry (DSC):
- Use DSC to determine the glass transition temperature (Tg) of the cured composite.
- The DSC scan can also be used to study the curing kinetics of the resin system by analyzing the exothermic reaction peak.
2. Thermogravimetric Analysis (TGA):
- Perform TGA to evaluate the thermal stability and decomposition temperature of the composite material. The analysis is typically conducted under a nitrogen or air atmosphere.
3. Dynamic Mechanical Analysis (DMA):
- Use DMA to measure the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature.
- DMA provides detailed information about the viscoelastic properties of the material and can accurately determine the Tg.
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the experimental characterization.
Table 1: Mechanical Properties of Composites
| Property | Test Method | Composite Formulation A | Composite Formulation B |
| Tensile Strength (MPa) | ASTM D3039 | Experimental Data | Experimental Data |
| Tensile Modulus (GPa) | ASTM D3039 | Experimental Data | Experimental Data |
| Flexural Strength (MPa) | ASTM D7264 | Experimental Data | Experimental Data |
| Flexural Modulus (GPa) | ASTM D7264 | Experimental Data | Experimental Data |
| Impact Strength (J/m) | ASTM D256 | Experimental Data | Experimental Data |
Table 2: Thermal Properties of Composites
| Property | Test Method | Composite Formulation A | Composite Formulation B |
| Glass Transition Temp. (Tg) (°C) | DSC | Experimental Data | Experimental Data |
| Onset Decomposition Temp. (°C) | TGA | Experimental Data | Experimental Data |
| Temperature at 5% Weight Loss (°C) | TGA | Experimental Data | Experimental Data |
| Storage Modulus at 25°C (GPa) | DMA | Experimental Data | Experimental Data |
Visualizations
The following diagrams illustrate the logical workflows for the preparation and characterization of composite materials.
Caption: Experimental workflow for composite preparation and characterization.
Caption: Logical relationship of components in the curing reaction.
Application Notes and Protocols: Curing Kinetics of Epoxy Resins with N,N-Bis(2,3-epoxypropyl)cyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for characterizing the curing kinetics of epoxy resins formulated with the cycloaliphatic amine hardener, N,N-Bis(2,3-epoxypropyl)cyclohexylamine. The methodologies described herein utilize standard thermal analysis and spectroscopic techniques to elucidate reaction mechanisms and determine key kinetic parameters.
Introduction
This compound is a cycloaliphatic amine curing agent that offers a unique combination of properties to epoxy formulations, including a stable reactivity profile which can allow for ambient temperature curing.[1] Understanding the curing kinetics of epoxy systems incorporating this hardener is crucial for optimizing processing parameters, predicting material performance, and ensuring the reliability of the final cured product in various applications, from advanced composites to biomedical devices.
This document outlines the primary analytical techniques for studying curing kinetics: Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Rheological Analysis. Detailed protocols for each method are provided to guide researchers in obtaining high-quality, reproducible data.
Curing Mechanism of Epoxy Resins with Cycloaliphatic Amines
The curing of epoxy resins with amine hardeners proceeds primarily through the nucleophilic addition of the amine groups to the epoxy rings. The reaction mechanism involves the following key steps:
-
Primary Amine Reaction: The active hydrogens on the primary amine of this compound attack the carbon atom of the epoxy ring, leading to ring-opening and the formation of a secondary amine and a hydroxyl group.
-
Secondary Amine Reaction: The newly formed secondary amine can then react with another epoxy group, resulting in a tertiary amine and an additional hydroxyl group.
-
Autocatalysis: The hydroxyl groups generated during the reaction can catalyze further epoxy-amine reactions, a phenomenon known as autocatalysis.[2]
-
Crosslinking: As these reactions continue, a three-dimensional crosslinked network is formed, transforming the liquid resin into a solid thermoset material.
The overall reaction rate is influenced by factors such as temperature, stoichiometry of the resin and hardener, and the presence of catalysts.
Caption: Epoxy-amine curing reaction pathway.
Experimental Protocols
Detailed protocols for the key analytical techniques are provided below. It is essential to adapt these protocols to the specific instrumentation and software available in your laboratory.
Differential Scanning Calorimetry (DSC) for Non-Isothermal Curing Kinetics
DSC is a powerful technique for studying the heat flow associated with the exothermic curing reaction of epoxy resins. Non-isothermal DSC, where the sample is heated at a constant rate, is commonly used to determine kinetic parameters.
Objective: To determine the total heat of reaction (ΔH), activation energy (Ea), and reaction order (n) of the epoxy curing reaction.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Microbalance
-
Epoxy resin and this compound hardener
-
Nitrogen gas supply
Protocol:
-
Sample Preparation:
-
Accurately weigh the desired amounts of epoxy resin and this compound hardener in a clean container. The stoichiometric ratio should be calculated based on the epoxy equivalent weight (EEW) of the resin and the amine hydrogen equivalent weight (AHEW) of the hardener.
-
Thoroughly mix the components for 2-3 minutes until a homogeneous mixture is obtained. Avoid introducing air bubbles.
-
Using a microbalance, weigh 5-10 mg of the freshly prepared mixture into an aluminum DSC pan.
-
Seal the pan with a lid. Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
DSC Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Purge the DSC cell with nitrogen gas at a flow rate of 20-50 mL/min to maintain an inert atmosphere.
-
Equilibrate the sample at a low temperature (e.g., 25°C).
-
Heat the sample from the starting temperature to a temperature where the curing reaction is complete (e.g., 250°C) at a constant heating rate (β). Perform experiments at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) to enable model-free kinetic analysis.[3][4]
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Integrate the area under the exothermic peak for each heating rate to determine the total heat of reaction (ΔH).
-
Determine the onset temperature (T_onset), peak temperature (T_peak), and end temperature (T_end) of the curing exotherm.
-
Calculate the degree of conversion (α) as a function of temperature by partial integration of the exothermic peak.
-
Use model-free isoconversional methods, such as the Kissinger or Ozawa-Flynn-Wall (OFW) method, to determine the activation energy (Ea) as a function of conversion.[2][5] The Kissinger equation is given by: ln(β / T_p²) = ln(AR / E_a) - E_a / (RT_p)
-
The reaction order (n) can be estimated using methods like the Crane equation.[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Monitoring Cure Conversion
FTIR spectroscopy is used to monitor the chemical changes occurring during the curing process by tracking the disappearance of reactant functional groups and the appearance of product functional groups.
Objective: To determine the extent of reaction by monitoring the concentration of epoxy groups over time.
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or a heated transmission cell.
-
Epoxy resin and this compound hardener.
-
Disposable pipettes.
Protocol:
-
Sample Preparation:
-
Prepare the epoxy-hardener mixture as described in the DSC protocol.
-
If using an ATR accessory, place a small drop of the mixture directly onto the ATR crystal.
-
If using a transmission cell, place a small amount of the mixture between two KBr or NaCl plates.
-
-
FTIR Analysis:
-
Set the desired isothermal curing temperature for the ATR accessory or heated cell.
-
Collect FTIR spectra at regular time intervals (e.g., every 1-5 minutes) over the spectral range of 4000-650 cm⁻¹.
-
Continue data collection until no further changes are observed in the spectra, indicating the completion of the reaction.
-
-
Data Analysis:
-
Identify the characteristic absorption peak for the epoxy group (oxirane ring), typically around 915 cm⁻¹.[6][7]
-
Identify an internal reference peak that does not change during the reaction, such as a C-H stretching vibration from the aromatic rings of the epoxy resin (e.g., around 1510 cm⁻¹).[8]
-
Calculate the degree of conversion (α) of the epoxy groups at each time point using the following equation: α(t) = 1 - [(A_epoxy(t) / A_ref(t)) / (A_epoxy(0) / A_ref(0))] where A_epoxy(t) and A_ref(t) are the absorbances of the epoxy and reference peaks at time t, and A_epoxy(0) and A_ref(0) are the initial absorbances.
-
Plot the degree of conversion as a function of time to obtain the curing profile.
-
Rheological Analysis for Gel Time Determination
Rheological analysis is used to monitor the change in viscoelastic properties of the epoxy system as it cures, providing information on the pot life and gel time.
Objective: To determine the gel time of the epoxy system at a specific isothermal temperature.
Materials and Equipment:
-
Rotational rheometer with parallel plate geometry.
-
Temperature control unit for the rheometer.
-
Epoxy resin and this compound hardener.
Protocol:
-
Sample Preparation:
-
Prepare the epoxy-hardener mixture as described in the DSC protocol.
-
Quickly place a sufficient amount of the mixture onto the lower plate of the rheometer.
-
-
Rheological Measurement:
-
Lower the upper plate to the desired gap (e.g., 0.5-1.0 mm) and trim any excess sample.
-
Set the desired isothermal curing temperature.
-
Perform a time sweep experiment in oscillatory mode at a constant frequency (e.g., 1 Hz) and a small strain within the linear viscoelastic region.
-
Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.
-
-
Data Analysis:
-
The gel time is typically defined as the point where the storage modulus (G') and the loss modulus (G'') curves intersect (tan δ = G''/G' = 1).[2]
-
Plot G' and G'' versus time to determine the crossover point. The time at which this crossover occurs is the gel time.
-
Data Presentation
Quantitative data from the kinetic analysis should be summarized in clear and concise tables for easy comparison and interpretation. Due to the lack of specific experimental data in the literature for this compound, the following tables present example data for a typical epoxy-amine system to illustrate the expected results.
Table 1: Non-Isothermal DSC Curing Parameters for a Representative Epoxy-Amine System
| Heating Rate (°C/min) | T_onset (°C) | T_peak (°C) | ΔH_total (J/g) |
| 5 | 105.2 | 125.8 | 450.1 |
| 10 | 115.6 | 138.2 | 455.3 |
| 15 | 122.1 | 145.7 | 452.8 |
| 20 | 127.5 | 151.3 | 458.0 |
Table 2: Kinetic Parameters Determined by Model-Free Methods for a Representative Epoxy-Amine System
| Kinetic Model | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reaction Order (n) |
| Kissinger | 58.5 | 8.2 x 10⁶ | - |
| Ozawa-Flynn-Wall | 60.4 | - | - |
| Crane (using Kissinger Ea) | - | - | 0.89 |
Table 3: Isothermal Rheological Data for a Representative Epoxy-Amine System
| Curing Temperature (°C) | Gel Time (min) |
| 60 | 120 |
| 70 | 90 |
| 80 | 65 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the kinetic analysis of the epoxy curing process.
Caption: Experimental workflow for curing kinetics analysis.
References
Application Notes and Protocols for Adhesive Formulation using N,N-Bis(2,3-epoxypropyl)cyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N,N-Bis(2,3-epoxypropyl)cyclohexylamine as a component in the formulation of high-performance epoxy adhesives. This document outlines the compound's properties, potential applications, and detailed protocols for formulation and testing.
Introduction to this compound in Adhesives
This compound is a cycloaliphatic diepoxide that can be used as a crosslinking agent or a reactive diluent in epoxy resin formulations. Its chemical structure, featuring a cyclohexane ring and two epoxy groups, imparts a unique combination of properties to the final adhesive, including improved thermal stability, good adhesion to various substrates, and potentially enhanced weather and yellowing resistance.[1] This compound is a viscous liquid with a molecular weight of 211.30 g/mol .[2][3]
While specific performance data for adhesives formulated exclusively with this compound is not extensively available in public literature, its structural characteristics suggest its utility in creating robust and durable adhesive systems. Cycloaliphatic amines, in general, are known to enhance the desirable properties of epoxy resin compositions.[4]
Key Properties and Applications
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 13391-15-6 | --INVALID-LINK-- |
| Molecular Formula | C12H21NO2 | --INVALID-LINK-- |
| Molecular Weight | 211.30 g/mol | --INVALID-LINK-- |
| Appearance | Viscous Liquid | --INVALID-LINK-- |
| Density | 1.1 g/cm³ | --INVALID-LINK-- |
| Boiling Point | 319.5°C at 760 mmHg | --INVALID-LINK-- |
| Flash Point | 120.2°C | --INVALID-LINK-- |
Potential Applications:
-
Structural Adhesives: For bonding metals, composites, and other high-strength materials.
-
Electronic Encapsulation: Due to its potential for good dielectric properties and thermal stability.
-
Coatings: To enhance durability, chemical resistance, and weatherability.
-
Composite Materials: As a matrix resin or a modifier to improve performance.
Experimental Protocols
The following are generalized protocols for the formulation and testing of epoxy adhesives. These should be adapted based on the specific formulation and desired performance characteristics.
Protocol 1: Formulation of a Two-Part Epoxy Adhesive
This protocol describes the preparation of a simple two-part epoxy adhesive, where Part A is the epoxy resin blend and Part B is the curing agent (hardener). This compound can be incorporated into Part A as a reactive diluent or modifier.
Materials:
-
Primary Epoxy Resin (e.g., Bisphenol A diglycidyl ether - DGEBA)
-
This compound
-
Amine-based Curing Agent (e.g., Triethylenetetramine - TETA, or a commercial hardener)
-
Fillers (optional, e.g., fumed silica, talc)
-
Planetary mixer or high-shear mixer
-
Weighing scale
-
Disposable mixing cups and spatulas
Procedure:
-
Part A Preparation:
-
Weigh the desired amount of primary epoxy resin into a mixing cup.
-
If used, weigh the desired amount of this compound and add it to the primary epoxy resin. The ratio will depend on the desired modification (e.g., 5-20% by weight).
-
If using fillers, add them to the resin mixture.
-
Mix the components thoroughly using a planetary mixer or by hand until a homogeneous mixture is obtained.
-
-
Part B Preparation:
-
Weigh the stoichiometric amount of the amine-based curing agent into a separate mixing cup. The stoichiometric ratio is calculated based on the epoxy equivalent weight (EEW) of the resins in Part A and the active hydrogen equivalent weight (AHEW) of the curing agent.
-
-
Mixing of Part A and Part B:
-
Add the calculated amount of Part B to Part A.
-
Mix thoroughly for 2-5 minutes until the mixture is uniform in color and consistency. Avoid excessive air entrapment.
-
The adhesive is now ready for application.
-
Workflow for Adhesive Formulation
Caption: Workflow for formulating a two-part epoxy adhesive.
Protocol 2: Lap Shear Strength Testing (ASTM D1002)
This protocol measures the shear strength of an adhesive bond between two rigid substrates.
Materials:
-
Prepared two-part epoxy adhesive
-
Substrate panels (e.g., aluminum, steel), prepared according to ASTM D1002
-
Spacers (e.g., glass beads) to control bondline thickness
-
Clamps
-
Oven for curing
-
Tensile testing machine
Procedure:
-
Substrate Preparation: Clean and prepare the substrate panels as specified in ASTM D1002.
-
Adhesive Application:
-
Mix the two-part adhesive as described in Protocol 1.
-
Apply a thin, uniform layer of the adhesive to the bonding area of one substrate panel.
-
If controlling bondline thickness, mix spacers into the adhesive or place them on the adhesive layer.
-
-
Joint Assembly:
-
Place the second substrate panel over the adhesive, creating a single lap joint with the specified overlap area.
-
Apply clamps to hold the assembly together with minimal pressure.
-
-
Curing: Cure the assembled joints in an oven at the specified temperature and for the designated time.
-
Testing:
-
After curing and conditioning, mount the lap shear specimens in the grips of a tensile testing machine.
-
Apply a tensile load at a constant rate until the bond fails.
-
Record the maximum load at failure.
-
-
Calculation: Calculate the lap shear strength by dividing the maximum load by the bond area.
Workflow for Lap Shear Strength Testing
Caption: Workflow for ASTM D1002 lap shear strength testing.
Protocol 3: Cure Kinetics Analysis by Differential Scanning Calorimetry (DSC)
This protocol is used to determine the curing profile, including the onset of cure, peak exothermic temperature, and total heat of reaction.
Materials:
-
Uncured, mixed two-part epoxy adhesive
-
Differential Scanning Calorimeter (DSC)
-
Hermetic DSC pans
Procedure:
-
Sample Preparation:
-
Mix the two-part adhesive immediately before the test.
-
Accurately weigh 5-10 mg of the uncured adhesive into a hermetic DSC pan and seal it.
-
-
DSC Analysis:
-
Place the sample pan and a reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that covers the entire curing process (e.g., 25°C to 250°C).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The resulting thermogram will show an exothermic peak representing the curing reaction.
-
Determine the onset temperature, peak temperature, and the total heat of reaction (enthalpy) from the thermogram.
-
Curing Reaction Mechanism
Caption: Simplified epoxy-amine curing reaction.
Data Presentation
While specific quantitative data for this compound is limited, the following tables represent typical data that would be collected and presented for an epoxy adhesive formulation.
Table 2: Hypothetical Performance Data of an Epoxy Adhesive Formulation
| Property | Test Method | Value |
| Lap Shear Strength (Aluminum) | ASTM D1002 | 15 - 25 MPa |
| Peel Strength (T-Peel) | ASTM D1876 | 5 - 15 N/mm |
| Glass Transition Temp. (Tg) | DSC | 120 - 160 °C |
| Cure Time (at 120°C) | Rheometry | 30 - 60 min |
| Viscosity (at 25°C) | Brookfield Viscometer | 5,000 - 15,000 cP |
| Pot Life (at 25°C) | 45 - 90 min |
Note: The values in Table 2 are illustrative and represent a typical range for high-performance epoxy adhesives. Actual values will depend on the complete formulation, including the primary resin, curing agent, and any additives, as well as the cure schedule.
Conclusion
This compound is a promising component for the development of advanced epoxy adhesives. Its cycloaliphatic structure is expected to contribute to good thermal and mechanical properties. The protocols provided herein offer a starting point for the formulation and evaluation of adhesives containing this compound. Further research and formulation optimization are necessary to fully characterize its performance and unlock its potential in various applications.
References
Application Notes and Protocols: N,N-Bis(2,3-epoxypropyl)cyclohexylamine for High-Performance Electronic Packaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N,N-Bis(2,3-epoxypropyl)cyclohexylamine, a cycloaliphatic epoxy resin, in the formulation of high-performance electronic packaging materials. Due to the limited availability of specific data for this exact compound, this document presents representative properties and protocols for closely related cycloaliphatic epoxy systems, which are widely recognized for their excellent thermal stability, superior dielectric properties, and robust mechanical performance, making them ideal for demanding electronic applications.[1][2][3]
Introduction to this compound in Electronic Packaging
This compound is a cycloaliphatic epoxy resin characterized by a saturated ring structure. Unlike traditional bisphenol-A based epoxy resins, the absence of aromatic rings in its structure imparts superior UV resistance and weatherability.[4] For electronic packaging, the key advantages of using cycloaliphatic epoxy resins like this compound include:
-
Excellent Dielectric Properties: The low polarity of the cycloaliphatic structure results in a low dielectric constant and loss tangent, which is crucial for high-frequency applications to minimize signal loss and ensure signal integrity.[1]
-
High Thermal Stability: The rigid and compact cross-linked network formed during curing provides a high glass transition temperature (Tg) and excellent thermal stability, enabling the packaging material to withstand the heat generated by electronic components.[3]
-
Superior Adhesion: Epoxy resins are known for their strong adhesion to a wide variety of substrates used in electronic assemblies, including metals, ceramics, and plastics.[5]
-
Low Viscosity: Many cycloaliphatic epoxy resins exhibit low viscosity, which facilitates processing and encapsulation of intricate electronic components, ensuring void-free packaging.[3]
Representative Performance Data
The following tables summarize typical performance data for high-performance cycloaliphatic epoxy resin systems used in electronic packaging. These values are representative and can be influenced by the specific curing agent, filler, and processing conditions used.
Table 1: Typical Thermal Properties of Cycloaliphatic Epoxy Composites
| Property | Test Method | Value |
| Glass Transition Temperature (Tg) | DSC or DMA | 150 - 220 °C |
| Coefficient of Thermal Expansion (CTE) | TMA | 20 - 40 ppm/°C |
| Thermal Conductivity | Laser Flash Analysis | 0.5 - 3.0 W/m·K |
| Decomposition Temperature (T5%) | TGA | > 350 °C |
Table 2: Typical Mechanical Properties of Cycloaliphatic Epoxy Composites
| Property | Test Method | Value |
| Tensile Strength | ASTM D638 | 70 - 100 MPa |
| Tensile Modulus | ASTM D638 | 2.5 - 4.0 GPa |
| Flexural Strength | ASTM D790 | 120 - 180 MPa |
| Flexural Modulus | ASTM D790 | 8 - 15 GPa |
Table 3: Typical Dielectric Properties of Cycloaliphatic Epoxy Composites at 1 GHz
| Property | Test Method | Value |
| Dielectric Constant (Dk) | Resonant Cavity Method | 2.8 - 3.5 |
| Dissipation Factor (Df) | Resonant Cavity Method | 0.002 - 0.008 |
| Volume Resistivity | ASTM D257 | > 10^16 Ω·cm |
| Breakdown Voltage | ASTM D149 | > 20 kV/mm |
Experimental Protocols
Representative Synthesis of a Cycloaliphatic Diepoxide
This protocol describes a general method for the synthesis of a cycloaliphatic diepoxide, which is a key precursor for materials like this compound. The synthesis of this compound would involve the reaction of cyclohexylamine with epichlorohydrin.
Materials:
-
Cyclohexylamine
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Toluene
-
Deionized water
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve cyclohexylamine in toluene.
-
Slowly add epichlorohydrin to the solution while maintaining the temperature below 40°C.
-
After the addition is complete, stir the mixture for 2 hours at room temperature.
-
Gradually add a 50% aqueous solution of sodium hydroxide to the mixture, keeping the temperature below 50°C.
-
Continue stirring for 3 hours at 50°C to complete the dehydrochlorination reaction.
-
Separate the organic layer and wash it with deionized water until the pH is neutral.
-
Remove the toluene by vacuum distillation to obtain the crude this compound.
-
Further purify the product by vacuum distillation.
Caption: Representative synthesis workflow for a cycloaliphatic diepoxide.
Formulation and Curing of an Epoxy Resin System
This protocol outlines the preparation of a filled epoxy composite for electronic packaging.
Materials:
-
This compound (or a similar cycloaliphatic epoxy resin)
-
Anhydride curing agent (e.g., hexahydrophthalic anhydride)
-
Accelerator (e.g., 1-methylimidazole)
-
Thermally conductive filler (e.g., silica, alumina, or boron nitride powder)
-
Silane coupling agent (for filler surface treatment)
Procedure:
-
Filler Surface Treatment (Optional but Recommended):
-
Disperse the filler in a solvent (e.g., ethanol).
-
Add the silane coupling agent and stir for 2-4 hours.
-
Dry the treated filler in an oven at 120°C for 12 hours.
-
-
Compounding:
-
Preheat the cycloaliphatic epoxy resin to 60°C to reduce its viscosity.
-
Gradually add the dried filler to the resin under high-shear mixing until a homogeneous dispersion is achieved.
-
Add the anhydride curing agent and the accelerator to the mixture and continue mixing for 15-30 minutes.
-
Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
-
-
Curing:
-
Pour the formulated epoxy system into a preheated mold.
-
Cure the composite in an oven using a staged curing schedule (e.g., 2 hours at 120°C followed by 4 hours at 160°C). The specific schedule will depend on the resin and curing agent system.
-
Allow the cured composite to cool down slowly to room temperature to minimize internal stress.
-
Caption: Formulation and curing workflow for an epoxy composite.
Characterization Protocols
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 5-10 mg of the uncured epoxy formulation into an aluminum DSC pan.
-
Heat the sample from room temperature to 250°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
To determine the glass transition temperature (Tg) of the cured material, prepare a cured sample and heat it from room temperature to 250°C at 10°C/min. The Tg is determined from the midpoint of the transition in the heat flow curve.
-
-
Thermogravimetric Analysis (TGA):
-
Place 10-15 mg of the cured composite in a TGA pan.
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
The decomposition temperature is typically reported as the temperature at which 5% weight loss occurs (T5%).
-
-
Tensile and Flexural Testing:
-
Prepare dog-bone shaped specimens for tensile testing (ASTM D638) and rectangular bars for flexural testing (ASTM D790) from the cured composite sheets.
-
Conduct the tests using a universal testing machine at a specified crosshead speed.
-
Record the load-displacement data to calculate tensile strength, modulus, flexural strength, and modulus.
-
-
Broadband Dielectric Spectroscopy:
-
Prepare thin, parallel-plate capacitor-style samples of the cured composite.
-
Place the sample in a dielectric spectrometer.
-
Measure the capacitance and dissipation factor over a wide frequency range (e.g., 1 Hz to 1 GHz) at room temperature.
-
Calculate the dielectric constant and loss tangent from the measured data.
-
Caption: Experimental workflow for material characterization.
Conclusion
This compound and related cycloaliphatic epoxy resins offer a compelling combination of properties for high-performance electronic packaging. Their excellent dielectric characteristics, high thermal stability, and robust mechanical performance make them suitable for a wide range of applications, from consumer electronics to demanding aerospace and automotive systems. The provided protocols offer a foundation for the synthesis, formulation, and characterization of these advanced materials, enabling researchers and engineers to develop next-generation electronic packaging solutions.
References
- 1. Choosing Epoxy Resins for Electronic Packaging | TETRAWILL [tetrawill.com]
- 2. mdpi.com [mdpi.com]
- 3. Characteristics of Cycloaliphatic Epoxy Resin - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 4. researchgate.net [researchgate.net]
- 5. Advantages and Characteristics of Cycloaliphatic Epoxy Applied to Electrical Casting Materials - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
Application Notes and Protocols for Casting Epoxy Resins Cured with N,N-Bis(2,3-epoxypropyl)cyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the casting of epoxy resins using N,N-Bis(2,3-epoxypropyl)cyclohexylamine as a curing agent. This document outlines the materials, equipment, and procedures for preparing, casting, and characterizing the resulting thermoset polymer.
Introduction
This compound is a cycloaliphatic amine curing agent used for epoxy resins. Its chemical structure, featuring a cyclohexane ring, imparts good thermal and mechanical properties to the cured epoxy system. This protocol details the use of this curing agent with a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin.
Chemical Properties of this compound:
| Property | Value |
| CAS Number | 13391-15-6[1][2] |
| Molecular Formula | C12H21NO2[1] |
| Molecular Weight | 211.30 g/mol [1] |
| Density | 1.1 g/cm³ |
| Boiling Point | 319.5°C at 760 mmHg |
| Flash Point | 120.2°C |
Health and Safety Precautions
This compound and epoxy resins are chemical irritants and sensitizers. Always work in a well-ventilated area and use appropriate personal protective equipment (PPE).
-
Always wear:
-
Safety goggles or a face shield
-
Nitrile or neoprene gloves
-
A lab coat or chemical-resistant apron
-
-
Avoid inhalation of vapors.
-
In case of skin contact, wash immediately with soap and water.
-
In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Consult the Safety Data Sheet (SDS) for both the epoxy resin and the curing agent before use.
Experimental Protocols
Materials and Equipment
-
Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) with an epoxy equivalent weight (EEW) of 182-192 g/eq.
-
Curing Agent: this compound
-
Equipment:
-
Top-loading balance (± 0.01 g)
-
Disposable mixing cups (polypropylene or polyethylene)
-
Mixing sticks (wooden or plastic)
-
Vacuum desiccator or vacuum oven for degassing
-
Molds for casting (e.g., silicone or PTFE)
-
Programmable oven for curing
-
Differential Scanning Calorimeter (DSC)
-
Universal Testing Machine (UTM) for tensile testing
-
Shore D durometer for hardness testing
-
Stoichiometric Calculation of Mixing Ratio
The optimal mixing ratio is determined by the stoichiometry of the epoxy and amine functional groups. For amine curing agents, the active hydrogen equivalent weight (AHEW) is used. Since this compound is a tertiary amine and the epoxy groups are on the propyl chains, it acts as a catalytic curing agent. However, for the purpose of this protocol, we will assume a reaction mechanism where the tertiary amine opens the epoxy ring. A more practical approach for determining the optimal ratio would involve experimental optimization. For this protocol, we will proceed with a common starting point for cycloaliphatic amine curing agents.
A typical starting point for the weight ratio of curing agent to epoxy resin is calculated based on their equivalent weights. The amount of curing agent per 100 parts of epoxy resin by weight (phr) can be calculated as follows:
phr = (AHEW / EEW) * 100
Given the structure of this compound, it will primarily act as a catalytic curing agent. In such cases, the loading level is typically determined empirically. A common starting range for cycloaliphatic amine catalysts is 5-15 phr. For this protocol, we will use a representative value.
Recommended Mixing Ratio (by weight):
| Component | Parts by Weight |
| DGEBA Epoxy Resin | 100 |
| This compound | 10 |
Mixing and Casting Procedure
-
Pre-heating: Pre-heat the DGEBA epoxy resin to 50-60 °C to reduce its viscosity, which facilitates mixing and air bubble removal.
-
Weighing: Accurately weigh the required amounts of the pre-heated epoxy resin and the curing agent into a clean, dry mixing cup.
-
Mixing: Thoroughly mix the two components for at least 3-5 minutes, scraping the sides and bottom of the container to ensure a homogeneous mixture. Mix slowly to minimize air entrapment.
-
Degassing: Place the mixture in a vacuum desiccator or vacuum oven at room temperature. Apply vacuum until the mixture is free of bubbles (typically 10-20 minutes).
-
Casting: Carefully pour the degassed mixture into the desired molds.
-
Curing: Transfer the molds to a programmable oven and follow the recommended curing schedule.
Recommended Curing Schedule
A typical curing schedule for a cycloaliphatic amine-cured epoxy system involves a multi-step process to ensure complete cross-linking and to minimize internal stresses.
| Step | Temperature (°C) | Duration (hours) |
| Initial Cure | 80 | 2 |
| Post-Cure 1 | 120 | 2 |
| Post-Cure 2 | 150 | 3 |
Characterization of Cured Epoxy Resin
The following table summarizes the typical mechanical and thermal properties of a DGEBA epoxy resin cured with a cycloaliphatic amine curing agent. These are representative values and may vary depending on the exact curing conditions and formulation.
| Property | Typical Value |
| Glass Transition Temperature (Tg) | 130 - 160 °C |
| Tensile Strength | 60 - 80 MPa |
| Tensile Modulus | 2.5 - 3.5 GPa |
| Elongation at Break | 3 - 6 % |
| Hardness (Shore D) | 80 - 90 |
Detailed Experimental Protocols for Characterization
-
Sample Preparation: Prepare a small sample (5-10 mg) of the cured epoxy resin.
-
DSC Instrument Setup:
-
Place the sample in an aluminum DSC pan and seal it.
-
Use an empty sealed aluminum pan as a reference.
-
Purge the DSC cell with nitrogen at a flow rate of 50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Determine the glass transition temperature (Tg) as the midpoint of the inflection in the heat flow curve.
-
Sample Preparation: Cast the epoxy resin into dog-bone shaped specimens according to ASTM D638 standard.
-
UTM Setup:
-
Secure the specimen in the grips of the Universal Testing Machine.
-
Attach an extensometer to measure strain.
-
-
Test Parameters:
-
Conduct the test at a crosshead speed of 2 mm/min.
-
-
Data Analysis: Record the load and displacement data to calculate tensile strength, tensile modulus, and elongation at break.
-
Sample Preparation: Use a flat, smooth section of the cured epoxy casting with a minimum thickness of 6 mm.
-
Hardness Tester Setup:
-
Use a Shore D durometer.
-
-
Measurement:
-
Press the durometer firmly onto the surface of the sample.
-
Record the reading within 1-2 seconds of firm contact.
-
Take multiple readings at different locations and calculate the average.
-
Visualization of Workflow and Reaction
Experimental Workflow
Caption: Experimental workflow for casting and characterizing the epoxy resin.
Curing Reaction Pathway
Caption: Simplified reaction pathway for the curing of DGEBA with a tertiary amine catalyst.
References
Application Notes and Protocols for Polymers Derived from N,N-Bis(2,3-epoxypropyl)cyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the mechanical properties and potential applications of polymers derived from the cycloaliphatic epoxy resin N,N-Bis(2,3-epoxypropyl)cyclohexylamine. The information is intended to guide researchers in the formulation and characterization of these materials for various applications, including the development of advanced materials for drug delivery systems, medical devices, and high-performance composites.
Introduction
This compound is a cycloaliphatic diepoxide monomer that can be polymerized to form highly cross-linked thermosetting polymers. The presence of the cyclohexyl ring in its structure imparts unique properties to the resulting polymers, including good thermal stability, weatherability, and electrical insulating properties. When cured with appropriate hardeners, these polymers can exhibit a wide range of mechanical properties, making them suitable for diverse and demanding applications.
Mechanical Properties
While extensive quantitative data for polymers derived solely from this compound is not widely available in publicly accessible literature, the mechanical properties of similar cycloaliphatic epoxy systems provide valuable insights. The data presented below is based on a representative epoxy resin cured with various cycloaliphatic amine hardeners, which can serve as a general guide. The properties are highly dependent on the specific curing agent and the cure cycle employed.
Table 1: Representative Mechanical Properties of Cycloaliphatic Epoxy Resin Systems
| Mechanical Property | Test Method | Curing Agent A | Curing Agent B | Curing Agent C |
| Tensile Strength | ASTM D638 | 71.7 MPa | 69.6 MPa | 65.5 MPa |
| Tensile Modulus | ASTM D638 | 2.24 GPa | 2.43 GPa | 3.51 GPa |
| Elongation at Break | ASTM D638 | 5.47 % | 3.80 % | 3.88 % |
| Flexural Strength | ASTM D790 | 164.8 MPa | 147.5 MPa | 163.4 MPa |
| Flexural Modulus | ASTM D790 | 3.52 GPa | 3.55 GPa | 3.34 GPa |
Note: The data in this table is illustrative and based on epoxy resins cured with different bridged bis(cyclohexylamine) derivatives. Actual values for polymers derived from this compound will vary based on the specific formulation and curing conditions.
Experimental Protocols
The following are generalized protocols for the preparation and mechanical testing of epoxy resins derived from this compound. Researchers should optimize these protocols for their specific formulations and applications.
Protocol 1: Synthesis and Curing of Epoxy Resin with an Amine Hardener
This protocol describes the process of curing this compound with a diamine hardener.
Materials:
-
This compound (epoxy resin)
-
Amine curing agent (e.g., Isophorone diamine (IPDA), 4,4'-Diaminodiphenylmethane (DDM))
-
Solvent (if necessary for viscosity reduction, e.g., acetone)
-
Mixing container
-
Vacuum desiccator
-
Mold for specimen casting
-
Oven
Procedure:
-
Stoichiometric Calculation: Calculate the required amount of amine hardener based on the epoxy equivalent weight (EEW) of this compound and the active hydrogen equivalent weight (AHEW) of the amine hardener. The typical stoichiometric ratio is 1:1 of epoxy groups to active amine hydrogens.
-
Mixing: In a suitable container, accurately weigh the calculated amounts of the epoxy resin and the amine hardener. If the viscosity is too high, a minimal amount of solvent can be added. Mix the components thoroughly until a homogeneous mixture is obtained.
-
Degassing: Place the mixture in a vacuum desiccator and apply a vacuum to remove any entrapped air bubbles.
-
Casting: Pour the degassed mixture into a pre-heated and release-agent-coated mold of the desired specimen geometry (e.g., dog-bone shape for tensile testing).
-
Curing: Transfer the mold to an oven and follow a specific curing schedule. A typical two-stage cure cycle might involve an initial cure at a lower temperature (e.g., 80°C for 2 hours) followed by a post-cure at a higher temperature (e.g., 150°C for 3 hours). The exact temperatures and durations should be optimized for the specific system.
-
Demolding and Post-Curing (optional): After the initial curing, the specimens can be demolded. For optimal mechanical properties, an additional post-curing step at an elevated temperature may be performed.
-
Specimen Conditioning: Before mechanical testing, condition the cured specimens according to the relevant ASTM standard (e.g., 23°C and 50% relative humidity for at least 40 hours).
Protocol 2: Mechanical Property Testing
This protocol outlines the general procedures for determining the key mechanical properties of the cured epoxy polymer. All tests should be performed according to the specified ASTM standards.
1. Tensile Testing:
-
Standard: ASTM D638 - "Standard Test Method for Tensile Properties of Plastics".
-
Specimen: Dog-bone shaped specimens.
-
Procedure: Mount the specimen in a universal testing machine. Apply a tensile load at a constant crosshead speed until the specimen fractures. Record the load and elongation to determine tensile strength, tensile modulus, and elongation at break.
2. Flexural Testing:
-
Standard: ASTM D790 - "Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials".
-
Specimen: Rectangular bar.
-
Procedure: Place the specimen on two supports and apply a load to the center (three-point bending). Measure the load and deflection to calculate the flexural strength and flexural modulus.
3. Hardness Testing:
-
Standard: ASTM D2240 - "Standard Test Method for Rubber Property—Durometer Hardness".
-
Specimen: Flat specimen with a minimum thickness of 6 mm.
-
Procedure: Use a Durometer (Shore D scale for hard plastics) to measure the indentation hardness of the material.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and characterization of polymers derived from this compound.
Caption: Experimental workflow for synthesis and mechanical characterization.
Caption: Simplified reaction pathway for polymer formation.
Application Notes and Protocols: N,N-Bis(2,3-epoxypropyl)cyclohexylamine as a Crosslinker for Polymer Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Bis(2,3-epoxypropyl)cyclohexylamine is a diepoxide compound featuring a cyclohexylamine core. Its two reactive epoxy groups make it an effective crosslinking agent for polymers containing nucleophilic functional groups, such as amines and hydroxyls. This reactivity allows for the formation of stable, three-dimensional polymer networks, significantly modifying the physicochemical properties of the original polymer. These modifications can include enhanced mechanical strength, controlled swelling behavior, and tailored degradation rates, making it a valuable tool in the development of advanced materials for drug delivery, tissue engineering, and other biomedical applications.
The crosslinking reaction proceeds via a ring-opening addition mechanism where the nucleophilic groups on the polymer chain attack the carbon atoms of the epoxy rings. This process is typically catalyst-free and can often be carried out in aqueous solutions under mild conditions, which is advantageous for working with sensitive biomolecules.[1] The resulting β-hydroxyl amine linkages can impart specific properties to the hydrogel matrix.[1]
Materials and Equipment
Materials:
-
This compound
-
Polymer with nucleophilic functional groups (e.g., chitosan, gelatin, polyethyleneimine)
-
Solvent (e.g., deionized water, dilute acetic acid, appropriate buffer)
-
Dialysis tubing (with appropriate molecular weight cut-off)
-
Lyophilizer (freeze-dryer)
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Magnetic stirrer and stir bars
-
pH meter
Equipment:
-
Analytical balance
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves[2][3]
-
Characterization instruments (e.g., FT-IR spectrometer, NMR spectrometer, scanning electron microscope, rheometer)
Safety and Handling
This compound and its precursors can be hazardous. It is crucial to handle this chemical with care in a well-ventilated fume hood and to wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemically resistant gloves.[2][3] Avoid inhalation of vapors and contact with skin and eyes.[3][4] In case of contact, rinse the affected area thoroughly with water.[3] Refer to the Safety Data Sheet (SDS) for complete safety information before use.[2][3][5]
Experimental Protocols
The following is a generalized protocol for the crosslinking of a polymer using this compound. The specific parameters, such as polymer concentration, crosslinker ratio, reaction time, and temperature, should be optimized for each specific polymer and desired application.
1. Polymer Solution Preparation:
-
Weigh the desired amount of the polymer and dissolve it in the chosen solvent to achieve the target concentration (e.g., 1-5% w/v).
-
Stir the solution at a constant speed until the polymer is completely dissolved. This may require gentle heating for some polymers.
-
Adjust the pH of the polymer solution if necessary to facilitate the crosslinking reaction. For amine-containing polymers, a slightly acidic to neutral pH is often optimal.
2. Crosslinking Reaction:
-
Calculate the required amount of this compound based on the desired molar ratio of epoxy groups to the reactive functional groups on the polymer.
-
Slowly add the crosslinker to the polymer solution while stirring continuously.
-
Allow the reaction to proceed at a specific temperature (e.g., room temperature or elevated temperatures such as 50-70°C) for a predetermined duration (e.g., 2-24 hours).[3] The formation of a hydrogel will be indicated by a significant increase in viscosity or the formation of a solid gel.[3]
3. Purification of the Crosslinked Polymer:
-
Once the crosslinking reaction is complete, transfer the resulting hydrogel into dialysis tubing with an appropriate molecular weight cut-off.
-
Dialyze the hydrogel against deionized water for 2-3 days, with frequent water changes, to remove any unreacted crosslinker and other small molecules.
-
After dialysis, freeze the purified hydrogel and then lyophilize it to obtain a dry, porous scaffold.
4. Characterization of the Crosslinked Polymer:
The modified polymer should be characterized to confirm successful crosslinking and to evaluate its properties.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of new bonds resulting from the crosslinking reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the crosslinked polymer.
-
Scanning Electron Microscopy (SEM): To visualize the morphology and pore structure of the lyophilized hydrogel.[2]
-
Rheological Analysis: To determine the viscoelastic properties and mechanical strength of the hydrogel.[3]
-
Swelling Studies: To assess the water absorption capacity of the hydrogel by measuring its swelling ratio in different aqueous media.[3][6]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the crosslinked polymer.
Data Presentation
The following table provides an example of how to structure quantitative data for comparing the properties of hydrogels prepared with varying amounts of this compound.
| Sample ID | Polymer Concentration (w/v %) | Molar Ratio (Epoxy:Amine) | Gelation Time (hours) | Swelling Ratio (%) | Elastic Modulus (Pa) |
| Hydrogel-1 | 2 | 0.25 | 12 | 850 | 500 |
| Hydrogel-2 | 2 | 0.50 | 6 | 620 | 1200 |
| Hydrogel-3 | 2 | 1.00 | 3 | 410 | 2500 |
| Hydrogel-4 | 3 | 0.50 | 4 | 580 | 1800 |
Visualizations
Caption: Experimental workflow for polymer modification.
Caption: Chemical crosslinking mechanism.
References
- 1. A Versatile Method for Preparing Polysaccharide Conjugates via Thiol-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Drug Delivery Strategies and Biomedical Significance of Hydrogels: Translational Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Optimizing curing temperature for N,N-Bis(2,3-epoxypropyl)cyclohexylamine reactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the curing temperature for reactions involving N,N-Bis(2,3-epoxypropyl)cyclohexylamine.
Frequently Asked Questions (FAQs)
Q1: What are the typical types of curing agents used with this compound?
A1: this compound is a cycloaliphatic epoxy resin. Due to steric hindrance, the reactivity of the epoxy groups is lower than that of standard bisphenol-A based epoxy resins. Therefore, elevated temperatures are typically required for curing. Common curing agents include:
-
Anhydrides: Cyclic anhydrides like Nadic Methyl Anhydride (NMA) and Hexahydrophthalic Anhydride (HHPA) are frequently used. They offer low viscosity, long pot life, and result in cured products with high glass transition temperatures (Tg) and excellent thermal stability.
-
Amines: While less reactive with cycloaliphatic epoxies at room temperature, certain amines can be used, often requiring higher temperatures and sometimes catalysts to achieve a full cure. Aromatic amines generally provide higher thermal and chemical resistance compared to aliphatic amines.
Q2: What is the recommended starting point for the curing temperature?
A2: The ideal curing temperature is highly dependent on the chosen curing agent. For anhydride-cured systems, a multi-stage curing schedule is common. A typical starting point would be an initial cure at a lower temperature (e.g., 90-120°C) followed by a post-cure at a higher temperature (e.g., 150-200°C) to ensure complete crosslinking and achieve optimal properties. For one-component epoxy systems, curing temperatures can range from 121°C (250°F) to 149°C (300°F).
Q3: How does the curing temperature affect the final properties of the cured resin?
A3: The curing temperature and duration significantly impact the final properties. Generally, a higher curing temperature and longer curing time lead to a higher degree of crosslinking. This results in:
-
Higher Glass Transition Temperature (Tg): A higher Tg indicates better thermal stability.
-
Improved Mechanical Properties: Properties like tensile strength and hardness generally increase with a higher degree of cure.
-
Enhanced Chemical Resistance.
However, excessive temperatures can lead to degradation, so it is crucial to follow a recommended curing schedule.
Q4: How can I determine the optimal curing parameters for my specific system?
A4: Differential Scanning Calorimetry (DSC) is a powerful technique for determining the optimal curing parameters. A DSC analysis can identify the onset of the curing reaction, the peak exothermic temperature, and the total heat of reaction. This data helps in designing an appropriate curing schedule. It can also be used to measure the glass transition temperature (Tg) of the cured material, which is a key indicator of the degree of cure.
Troubleshooting Guide
Issue 1: The resin has not fully cured or remains tacky.
| Potential Cause | Solution |
| Incorrect Mixing Ratio | Double-check the recommended stoichiometric ratio of epoxy to hardener. An incorrect ratio can lead to incomplete curing. |
| Inadequate Mixing | Ensure the resin and hardener are thoroughly mixed. Scrape the sides and bottom of the mixing container to ensure a homogenous mixture. |
| Low Curing Temperature | The curing temperature may be too low for the specific resin-hardener system. Increase the curing temperature or prolong the curing time according to the manufacturer's datasheet or DSC analysis. |
| Expired Resin or Hardener | Check the expiration dates of your components. Older materials may have reduced reactivity. |
Issue 2: The cured resin is brittle or has poor mechanical properties.
| Potential Cause | Solution |
| Incomplete Curing | A low degree of cure can result in brittleness. Consider a post-curing step at a higher temperature to enhance crosslinking. The glass transition temperature (Tg) can be measured by DSC to assess the degree of cure. |
| Off-Stoichiometry | An excess of either the epoxy or the hardener can lead to a less-than-optimal network structure, resulting in poor mechanical properties. |
| Stresses from Curing | A slow initial cure followed by a post-cure at a higher temperature can help to minimize internal stresses in the cured resin. |
Issue 3: Bubbles are present in the cured resin.
| Potential Cause | Solution |
| Air Entrapment During Mixing | Mix the components slowly and carefully to avoid introducing air bubbles. |
| Moisture Contamination | Ensure that all components and equipment are dry. Moisture can react with some hardeners and cause bubbling. |
| High Exotherm | A rapid, uncontrolled curing reaction can generate excessive heat, leading to the formation of bubbles. Using a staged curing process with a slower initial temperature can help control the exotherm. |
| Trapped Air on Porous Surfaces | When working with porous substrates, apply a thin seal coat of the resin mixture first to prevent the substrate from releasing air into the bulk of the resin. |
Issue 4: The cured resin has a cloudy or milky appearance.
| Potential Cause | Solution |
| Moisture Contamination | Moisture is a common cause of cloudiness in epoxy resins. Ensure a dry working environment and dry components. |
| Incompatible Components | Ensure that all additives, such as pigments or fillers, are compatible with the epoxy system. |
| Low Curing Temperature | Curing at a temperature that is too low can sometimes result in a cloudy appearance. |
Data Presentation
The following tables provide representative data for the curing of cycloaliphatic epoxy resins with common hardeners. Note that optimal conditions for this compound may vary and should be determined experimentally.
Table 1: Representative Curing Schedules and Resulting Glass Transition Temperatures (Tg) for a Cycloaliphatic Epoxy Cured with Nadic Methyl Anhydride (NMA)
| Curing Schedule | Glass Transition Temperature (Tg) |
| 2 hours at 100°C + 2 hours at 150°C | ~160°C |
| 2 hours at 120°C + 4 hours at 180°C | ~197°C |
| 4 hours at 150°C | Varies with post-cure |
| 24 hours at 150°C | Higher Tg than 4hr cure |
Table 2: Effect of Curing Agent Type on Typical Glass Transition Temperatures (Tg)
| Curing Agent Type | Example | Typical Tg Range (°C) |
| Aliphatic Amine | Triethylenetetramine (TETA) | 90 - 120 |
| Aromatic Amine | 4,4'-Diaminodiphenylmethane (DDM) | 150 - 200+ |
| Cycloaliphatic Anhydride | Nadic Methyl Anhydride (NMA) | 160 - 220+ |
Experimental Protocols
Protocol 1: Determination of Curing Profile and Glass Transition Temperature (Tg) using Differential Scanning Calorimetry (DSC)
-
Sample Preparation:
-
Accurately weigh the this compound resin and the selected hardener in the desired stoichiometric ratio into a mixing vessel.
-
Thoroughly mix the components until a homogeneous mixture is achieved.
-
Accurately weigh 5-10 mg of the uncured mixture into a DSC pan.
-
Seal the pan hermetically.
-
-
DSC Analysis for Curing Profile:
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature above the completion of the curing exotherm (e.g., 250°C).
-
Record the heat flow as a function of temperature. The resulting thermogram will show an exothermic peak corresponding to the curing reaction. From this, the onset temperature, peak temperature, and total heat of cure (ΔH) can be determined.
-
-
DSC Analysis for Glass Transition Temperature (Tg):
-
For a cured sample, place a 5-10 mg sample in a DSC pan.
-
Perform a heat-cool-heat cycle. For example, heat from room temperature to a temperature above the expected Tg at a rate of 10-20°C/min, cool at a similar rate, and then reheat at the same rate.
-
The Tg is determined from the second heating scan as the midpoint of the step change in the heat flow curve.
-
Mandatory Visualizations
Reaction and Curing Workflow
Caption: Experimental workflow for curing and analysis.
Simplified Reaction Pathway with Anhydride Hardener
Caption: Simplified epoxy-anhydride reaction pathway.
Troubleshooting incomplete curing of epoxy with N,N-Bis(2,3-epoxypropyl)cyclohexylamine
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with epoxy formulations based on N,N-Bis(2,3-epoxypropyl)cyclohexylamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete curing with this epoxy resin?
Incomplete curing is almost always traced back to one of three main areas: incorrect stoichiometry (mix ratio), improper mixing technique, or unsuitable environmental conditions.[1][2][3]
-
Incorrect Stoichiometry: The chemical reaction between the epoxy resin and the curing agent (hardener) requires a precise ratio of reactive groups. An excess of either component will leave unreacted material, resulting in a soft, tacky, or brittle final product.[4]
-
Inadequate Mixing: The resin and hardener must be mixed thoroughly to ensure a homogenous distribution. Unmixed portions will remain liquid, leading to sticky spots or overall failure to cure.[1][3] It is critical to scrape the sides and bottom of the mixing vessel.
-
Environmental Factors: The curing reaction is temperature-dependent. Low ambient temperatures can significantly slow or even halt the curing process.[3][5] High humidity can also interfere with the surface cure, especially with amine-based hardeners, leading to a greasy film known as "amine blush".[6]
Q2: How do I calculate the correct mix ratio for my curing agent?
To achieve a full cure, the number of epoxy groups should ideally be equal to the number of active amine hydrogens from the hardener. This is calculated using the Epoxy Equivalent Weight (EEW) of the resin and the Amine Hydrogen Equivalent Weight (AHEW) of the hardener.
The formula for the required parts by weight of hardener per 100 parts of resin (PHR) is:
PHR = (AHEW / EEW) * 100
Key Properties for Calculation
| Property | Value | Description |
| Resin: this compound | ||
| Molecular Weight | ~211.30 g/mol [7] | The total mass of one mole of the substance. |
| Epoxy Functionality | 2 | The number of reactive epoxy groups per molecule. |
| Epoxy Equivalent Weight (EEW) | ~105.65 g/eq | Molecular Weight / Epoxy Functionality. This is the weight of resin containing one mole of epoxy groups. |
| Hardener: (Example: Isophorone diamine, IPDA) | ||
| Molecular Weight | ~170.30 g/mol | The total mass of one mole of the substance. |
| Active Hydrogens | 4 | IPDA has two primary amine groups, each with two active hydrogens. |
| Amine Hydrogen Equivalent Weight (AHEW) | ~42.58 g/eq | Molecular Weight / Number of Active Hydrogens. This is the weight of hardener containing one mole of active N-H bonds. |
Example Stoichiometric Calculation (using IPDA)
| Parameter | Calculation | Result |
| EEW of Resin | 211.30 / 2 | 105.65 |
| AHEW of Hardener (IPDA) | 170.30 / 4 | 42.58 |
| PHR (Parts Hardener per 100 Resin) | (42.58 / 105.65) * 100 | ~40.3 parts by weight |
Q3: My cured epoxy is still tacky after the recommended time. What should I do?
A tacky surface is a classic sign of incomplete curing. The troubleshooting process should follow a logical sequence to identify the root cause.
-
Verify Cure Schedule: Confirm that the sample has been held at the recommended temperature for the full duration. Low temperatures are a common culprit for slowing down the reaction.[3]
-
Review Calculations: Double-check the stoichiometric calculations for your resin-hardener system. A simple math error is a frequent source of off-ratio mixes.[2]
-
Assess Mixing Protocol: If the tackiness is localized in spots or streaks, it strongly suggests inadequate mixing.[3]
-
Consider Environmental Factors: High humidity may have caused amine blush, which feels greasy or tacky. This can sometimes be washed off with soap and water or isopropyl alcohol.
If the bulk material is soft (not just the surface), the issue is likely an incorrect mix ratio or insufficient cure temperature. The best course of action is often to discard the sample and start over, paying close attention to the formulation and cure process. Attempting to "fix" a poorly cured bulk sample by applying more heat may not work if the mix ratio is wrong.
Q4: Which analytical techniques can confirm if my epoxy is fully cured?
Visual and tactile assessments are subjective. For quantitative analysis, two laboratory techniques are highly recommended:
-
Differential Scanning Calorimetry (DSC): DSC is one of the most common methods for determining the cure state.[8] An uncured or partially cured sample will show a large exothermic peak as the instrument heats it and drives the residual curing reaction. A fully cured sample will show no such exotherm. DSC also measures the Glass Transition Temperature (Tg), which is a key indicator of cure extent; Tg increases as the crosslink density increases until it reaches a maximum value for the fully cured system.[8]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR monitors the chemical changes during the reaction. The epoxy group has a characteristic absorption peak around 915 cm⁻¹. As the curing reaction proceeds, this peak diminishes. By tracking the area of this peak relative to a stable internal reference peak, one can determine the percentage of epoxy group conversion and thus the degree of cure.[9]
Troubleshooting Guide
This section provides a logical workflow for diagnosing and resolving incomplete curing issues.
Troubleshooting Flowchart
The following diagram outlines a step-by-step process for identifying the cause of a curing failure.
Caption: A logical workflow for troubleshooting incomplete epoxy curing.
Chemical Reaction Pathway
The fundamental reaction involves the opening of the epoxy (oxirane) ring by a nucleophilic attack from the amine hardener. This process forms a hydroxyl group and a new covalent bond, building the cross-linked polymer network.
Caption: The reaction between an epoxy group and a primary amine hardener.
Experimental Protocols
Protocol 1: Measuring Degree of Cure using Differential Scanning Calorimetry (DSC)
Objective: To quantitatively determine the extent of cure by measuring the residual heat of reaction and the glass transition temperature (Tg).
Methodology:
-
Sample Preparation:
-
Carefully prepare and cure a sample of the epoxy formulation according to your standard procedure.
-
Accurately weigh 5-10 mg of the cured sample into a standard aluminum DSC pan.
-
Prepare a reference sample by mixing the resin and hardener at the correct ratio but do not cure it. Immediately weigh 5-10 mg of this liquid mixture into another DSC pan and hermetically seal it. This is your "0% cured" reference.
-
-
Instrument Setup (Typical Parameters):
-
Place the sample pan in the DSC cell. An empty, sealed aluminum pan should be used as the reference.
-
Equilibrate the cell at a low temperature, e.g., 25°C.
-
Program a temperature ramp from 25°C to a temperature above the expected final cure temperature (e.g., 250°C) at a heating rate of 10°C/min.
-
-
Data Analysis:
-
Uncured Reference: On the resulting thermogram, integrate the area of the broad exothermic peak. This area corresponds to the total heat of reaction (ΔH_total) for a completely uncured sample.
-
Cured Sample: Run the same temperature program for your cured sample. Integrate the area of any residual exothermic peak observed (ΔH_residual). A fully cured sample will exhibit no residual exotherm.
-
Degree of Cure Calculation: The degree of cure (α) can be calculated as: α (%) = [ (ΔH_total - ΔH_residual) / ΔH_total ] * 100
-
Glass Transition (Tg): Identify the midpoint of the step-change in the baseline of the thermogram for the cured sample. This is the Tg. Compare it to the known Tg of a fully cured system to assess cure progression. A higher Tg generally indicates a higher degree of cure.[8]
-
Protocol 2: Monitoring Cure Progression using FTIR Spectroscopy
Objective: To monitor the disappearance of the epoxy functional group as a direct measure of the chemical reaction's progress.
Methodology:
-
Sample Preparation:
-
Thoroughly mix the epoxy resin and hardener at the correct stoichiometric ratio.
-
Immediately place a small drop of the liquid mixture between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to create a thin film.
-
-
Instrument Setup and Measurement:
-
Place the salt plates in the sample holder of the FTIR spectrometer.
-
Immediately acquire an initial spectrum (Time = 0). This scan will show a strong absorbance peak for the epoxy ring.
-
The key peak to monitor is the oxirane ring vibration, typically located at approximately 915 cm⁻¹ . An internal reference peak that does not change during the reaction (e.g., a C-H stretch from the cyclohexyl ring around 2930 cm⁻¹ or a phenyl group peak if present) should also be identified.
-
Collect spectra at regular time intervals (e.g., every 5-10 minutes) as the sample cures at a controlled temperature. If your FTIR has a heated stage, this is ideal.
-
-
Data Analysis:
-
For each spectrum, calculate the peak area or height of the epoxy peak at 915 cm⁻¹ (A_epoxy) and the reference peak (A_ref).
-
Normalize the epoxy peak by dividing it by the reference peak's value (Normalized Ratio = A_epoxy / A_ref).
-
The degree of cure (α) at any given time (t) can be calculated as: α(t) (%) = [ (Ratio_initial - Ratio_t) / Ratio_initial ] * 100
-
Plotting α(t) versus time will generate a cure kinetics curve for your specific formulation and temperature. The reaction is complete when the 915 cm⁻¹ peak disappears or its area no longer changes.
-
References
- 1. bestbartopepoxy.com [bestbartopepoxy.com]
- 2. support.systemthree.com [support.systemthree.com]
- 3. ecopoxy.com [ecopoxy.com]
- 4. bmmold.com [bmmold.com]
- 5. Troubleshooting Epoxy Resin Issues [liquidglassepoxy.com]
- 6. Modified Cycloaliphatic Amine Epoxy resin Curing Agent for epoxy systems | Epoxy hardener only [highfar-group.com]
- 7. This compound | C12H21NO2 | CID 114504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. specialchem.com [specialchem.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Reducing Brittleness in N,N-Bis(2,3-epoxypropyl)cyclohexylamine-Cured Resins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Bis(2,3-epoxypropyl)cyclohexylamine-cured resins. The focus is on addressing and mitigating the inherent brittleness of these thermosetting polymers to enhance their performance in various applications.
Frequently Asked Questions (FAQs)
Q1: Why are this compound-cured resins often brittle?
A1: Epoxy resins, particularly those with high cross-link density, tend to be brittle.[1] The rigid, highly cross-linked molecular structure that provides desirable properties like high modulus, good thermal and chemical resistance also restricts polymer chain mobility. This limitation hinders the material's ability to deform under stress and absorb energy, leading to brittle failure with poor resistance to crack initiation and propagation.[1][2]
Q2: What are the primary strategies to reduce brittleness in these epoxy resins?
A2: The most common strategies involve incorporating a secondary phase into the epoxy matrix to absorb and dissipate energy from impacts or stresses. These methods include:
-
Elastomer Modification : Introducing a rubbery phase, such as liquid rubbers or core-shell rubber (CSR) particles, can significantly improve toughness.[2][3]
-
Use of Flexibilizers : Adding flexibilizers, which are low-viscosity liquid additives, can increase the flexibility and impact resistance of the cured epoxy by lowering its Shore hardness.[4][5][6][7]
-
Nanoparticle Reinforcement : Incorporating nanoparticles like silica, carbon nanotubes, or nanoclays can enhance mechanical properties, including toughness, by interfering with crack propagation.[8][9][10]
-
Thermoplastic Modification : Blending the epoxy with certain thermoplastics can also lead to improved toughness.[2]
Q3: Will adding a flexibilizer or impact modifier negatively affect other properties of the resin?
A3: Yes, there can be trade-offs. The addition of some toughening agents can sometimes lead to a reduction in other desirable properties such as tensile strength, flexural strength, and glass transition temperature (Tg).[3] However, some modern impact modifiers, like certain core-shell rubbers, are designed to enhance toughness while minimizing the loss of heat resistance and other mechanical properties.[11][12] It is crucial to carefully select the type and amount of modifier to achieve a balance of properties suitable for your application.
Q4: What is the difference between a flexibilizer and a toughener?
A4: While both can reduce brittleness, they work through different mechanisms. A flexibilizer increases the material's ability to bend and deform by lowering its modulus and hardness.[1] A toughener , on the other hand, improves the material's resistance to fracture by introducing mechanisms for energy dissipation, such as crack pinning or shear banding, often without a significant decrease in stiffness.[3][13]
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you might encounter during your experiments that can contribute to or be a symptom of brittleness in your cured resin.
| Issue | Potential Causes | Recommended Solutions |
| Cracking of the Cured Resin | 1. Incorrect Mix Ratio: An improper ratio of resin to hardener can lead to incomplete curing and weak spots.[14][15] 2. Excessive Exotherm: Pouring layers that are too thick can generate excessive heat during curing, creating internal stresses.[14][15][16] 3. Rapid Temperature Changes: Drastic temperature fluctuations during the curing process can induce stress.[15][17] 4. High Shrinkage: Some formulations exhibit significant shrinkage upon curing, which can lead to cracking. | 1. Precisely measure the resin and hardener according to the manufacturer's specifications.[15][17] 2. Pour in thinner layers, allowing each layer to partially cure before applying the next.[15][16] 3. Maintain a stable ambient temperature during the entire curing process.[15][17] 4. Consider using a formulation with lower shrinkage or incorporating fillers that can reduce overall shrinkage. |
| Low Impact Resistance | 1. Inherent Brittleness: The base resin system may be inherently brittle.[1][2] 2. Inadequate Toughening: The chosen toughening agent may be ineffective or used at a suboptimal concentration. | 1. Incorporate an impact modifier such as a core-shell rubber (CSR) or a liquid rubber.[3][11][12] 2. Experiment with different concentrations of the toughening agent to find the optimal loading for your system. 3. Consider using a flexibilizer to increase the material's ability to deform under impact.[4][5][6][7] |
| Poor Adhesion and Peeling | 1. Surface Contamination: The substrate may not be properly cleaned, leading to poor adhesion.[15][17] 2. High Surface Tension: The resin may not be wetting the substrate effectively. 3. Brittleness at the Interface: A brittle adhesive is more likely to fail at the bond line under stress. | 1. Thoroughly clean and degrease the substrate before applying the resin.[17] 2. Consider a surface treatment or primer to improve wetting and adhesion. 3. Incorporate a flexibilizer or toughener into your resin formulation to improve peel strength.[1] |
| Incomplete or Tacky Cure | 1. Incorrect Mix Ratio: An excess of either resin or hardener will result in an incomplete reaction.[14][18] 2. Low Curing Temperature: The ambient temperature may be too low for the curing reaction to proceed to completion.[14][18] 3. Moisture Contamination: Moisture can interfere with the curing chemistry of some epoxy systems.[14][15] | 1. Ensure accurate measurement of both components by weight using a calibrated scale.[18] 2. Cure the resin within the temperature range recommended by the manufacturer.[14][15] 3. Work in a controlled, low-humidity environment and ensure all tools and substrates are dry.[14][15] |
Quantitative Data on Toughening Additives
The following table summarizes the effects of different types of additives on the mechanical properties of epoxy resins. Note that the exact values can vary significantly based on the specific resin, curing agent, and processing conditions.
| Additive Type | Typical Loading (%) | Effect on Impact Strength | Effect on Tensile Strength | Effect on Glass Transition (Tg) | Reference |
| Core-Shell Rubber (CSR) | 5 - 15 | Significant Increase | Slight Decrease | Minimal Change | [3][12] |
| Liquid Rubber (e.g., CTBN) | 5 - 20 | Significant Increase | Decrease | Decrease | [3] |
| Flexibilizer | 10 - 30 | Increase | Significant Decrease | Significant Decrease | [5] |
| Silica Nanoparticles | 1 - 5 | Moderate Increase | Increase | Increase or No Change | [9][19] |
| Carbon Nanotubes (CNTs) | 0.1 - 1 | Significant Increase | Significant Increase | Increase | [10] |
Experimental Protocols
Protocol 1: Incorporation of a Liquid Flexibilizer
Objective: To reduce the brittleness of an this compound-cured resin by adding a liquid flexibilizer.
Materials:
-
This compound resin (Part A)
-
Amine-based curing agent (Part B)
-
Liquid Epoxy Flexibilizer
-
Mixing cups and stirring rods
-
Vacuum chamber (optional, for degassing)
-
Molds for sample casting
-
Personal Protective Equipment (PPE): gloves, safety glasses, lab coat
Methodology:
-
Preparation: Ensure all materials are at room temperature (typically 23°C).[5]
-
Measuring Part A: Accurately weigh the desired amount of this compound resin (Part A) into a clean mixing cup.
-
Adding Flexibilizer: Add the desired percentage of the liquid flexibilizer to Part A by weight.[5] Mix thoroughly until the mixture is homogeneous.
-
Adding Part B: Weigh the appropriate amount of the curing agent (Part B) based on the total weight of Part A and the flexibilizer, according to the manufacturer's recommended mix ratio. Add it to the mixture.
-
Mixing: Mix all components thoroughly for at least 3-5 minutes, scraping the sides and bottom of the mixing cup to ensure a uniform mixture.
-
Degassing (Optional): Place the mixed resin in a vacuum chamber to remove any entrapped air bubbles.
-
Casting: Pour the mixed resin into the prepared molds.
-
Curing: Allow the resin to cure according to the manufacturer's recommended schedule (time and temperature). Note that the addition of a flexibilizer may increase the required curing time.[5]
-
Post-Curing: If recommended, perform a post-cure at an elevated temperature to ensure full cross-linking and optimal mechanical properties.
-
Testing: Once fully cured, demold the samples and perform mechanical testing (e.g., Izod impact test, tensile testing) to evaluate the effect of the flexibilizer.
Protocol 2: Incorporation of Core-Shell Rubber (CSR) Particles
Objective: To improve the fracture toughness of an this compound-cured resin using CSR particles.
Materials:
-
This compound resin (Part A)
-
Amine-based curing agent (Part B)
-
Core-Shell Rubber (CSR) powder
-
High-shear mixer or sonicator
-
Mixing cups and stirring rods
-
Vacuum chamber
-
Molds for sample casting
-
PPE
Methodology:
-
Dispersion of CSR: Weigh the desired amount of CSR powder and this compound resin (Part A). Gradually add the CSR powder to the resin while mixing with a high-shear mixer or sonicator. Continue mixing until the particles are well-dispersed and no agglomerates are visible. This step may require elevated temperature to reduce viscosity.
-
Cooling: If heating was used for dispersion, allow the mixture to cool to room temperature.
-
Adding Part B: Accurately weigh and add the stoichiometric amount of the curing agent (Part B) to the CSR/resin mixture.
-
Mixing: Thoroughly mix the components, ensuring the curing agent is fully incorporated.
-
Degassing: Degas the mixture in a vacuum chamber to remove air introduced during mixing.
-
Casting: Pour the mixture into molds.
-
Curing: Follow the recommended curing and post-curing schedule.
-
Testing: Characterize the mechanical properties of the cured samples, paying close attention to fracture toughness (KIC) and impact strength.
Visualizations
Caption: Troubleshooting workflow for addressing brittleness in cured resins.
References
- 1. globalspec.com [globalspec.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. roweadvanced.com.au [roweadvanced.com.au]
- 5. shop.sculpt.com [shop.sculpt.com]
- 6. Flexer™ Epoxy Flexibilizer Product Information | Smooth-On, Inc. [smooth-on.com]
- 7. sculpturesupply.com [sculpturesupply.com]
- 8. Nanoparticle Fillers Improve Epoxy Performance | MasterBond.com [masterbond.com]
- 9. Study on the Mechanical and Toughness Behavior of Epoxy Nano-Composites with Zero-Dimensional and Two-Dimensional Nano-Fillers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Why Use Nanoparticles as a Raw Material in Epoxy Resins? [blog.agchemigroup.eu]
- 11. kaneka.be [kaneka.be]
- 12. chempoint.com [chempoint.com]
- 13. researchgate.net [researchgate.net]
- 14. resiners.com [resiners.com]
- 15. What Can Cause Epoxy Resin to Crack Once Cured? – Resin Shop Australia [resinshop.com.au]
- 16. fiberglasswarehouse.com [fiberglasswarehouse.com]
- 17. epoxyclasses.com [epoxyclasses.com]
- 18. The Only Epoxy Resin Troubleshooting Tips You Need - Resin Obsession [resinobsession.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: N,N-Bis(2,3-epoxypropyl)cyclohexylamine for Enhanced Coating Adhesion
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for utilizing N,N-Bis(2,3-epoxypropyl)cyclohexylamine to improve the adhesion of coatings.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and application of coatings containing this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Adhesion or Delamination | Inadequate surface preparation. | Ensure the substrate is clean, dry, and free of contaminants like oil, grease, and dust. Mechanical or chemical profiling of the substrate can improve adhesion. |
| Incorrect concentration of the adhesion promoter. | Optimize the concentration of this compound. Start with a concentration in the range of 1-5% of the total resin weight and perform a ladder study to find the optimal loading. | |
| Incomplete curing of the coating. | Verify the curing schedule (time and temperature). Ensure that the curing conditions are appropriate for the specific epoxy system being used. | |
| Incompatibility with other formulation components. | Ensure that this compound is compatible with the resin, hardener, and any other additives in the coating formulation. | |
| Bubbling or Blistering of the Coating | Entrapped air or moisture. | Mix the components thoroughly but avoid whipping in air. Ensure the substrate is completely dry before application. Apply the coating in a well-ventilated area to allow any trapped gases to escape.[1] |
| Outgassing from a porous substrate. | Use a suitable primer to seal the substrate before applying the topcoat. | |
| Yellowing or Discoloration | Exposure to UV light. | Cycloaliphatic amines can be prone to yellowing upon UV exposure. If color stability is critical, consider adding a UV stabilizer to the formulation or applying a UV-resistant topcoat. |
| Excessive curing temperature or time. | Adhere strictly to the recommended curing schedule. Over-curing can lead to thermal degradation and discoloration. | |
| Reduced Pot Life or Premature Gelling | High concentration of the adhesion promoter. | The amine functionality of this compound can accelerate the curing reaction. Reduce the concentration or use a slower-reacting hardener if the pot life is too short. |
| High ambient temperature. | Mix and apply the coating in a temperature-controlled environment as recommended by the resin system's technical data sheet. | |
| Brittle Coating | High crosslink density. | An excess of this compound can lead to a highly crosslinked and brittle coating. Optimize the concentration to achieve a balance of adhesion and flexibility. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound improves coating adhesion?
A1: this compound is a bifunctional molecule containing both epoxy and amine groups. This structure allows it to act as a molecular bridge between the coating and the substrate. The epoxy groups can react with the amine curing agent in the bulk coating, while the cyclohexylamine moiety can form strong interactions (e.g., hydrogen bonds) with hydroxyl groups typically present on the surface of metallic or inorganic substrates. This dual reactivity enhances the interfacial bonding and improves overall adhesion.
Q2: What is a typical starting concentration for this compound in an epoxy coating formulation?
A2: A typical starting concentration for evaluation is in the range of 1-5% by weight of the epoxy resin. The optimal concentration will depend on the specific resin system, the substrate, and the desired performance characteristics. It is highly recommended to conduct a ladder study to determine the most effective concentration for your application.
Q3: On which types of substrates is this compound most effective?
A3: Adhesion promoters like this compound are particularly effective on substrates that have surface functionalities capable of interacting with the amine group, such as hydroxyl groups on metal oxides (e.g., steel, aluminum) and silanols on glass. Its effectiveness on plastic substrates will depend on the specific type of plastic and any surface treatments applied.
Q4: Can this compound be used as a primary curing agent?
A4: While it contains a tertiary amine, this compound is not typically used as a primary curing agent on its own. It is more commonly used as an additive to improve adhesion in formulations containing other primary amine or polyamide curing agents.
Q5: How does the addition of this compound affect the curing time of an epoxy coating?
A5: The tertiary amine in the cyclohexylamine group can have an accelerating effect on the epoxy-amine curing reaction. This may lead to a shorter pot life and faster cure time. The extent of this effect will depend on its concentration and the reactivity of the primary curing agent.
Quantitative Data on Adhesion Performance
While specific performance data for this compound is often proprietary, the following table provides a template for organizing experimental results when evaluating its effectiveness. Adhesion strength is typically measured using a pull-off adhesion tester according to ASTM D4541.
| Formulation | Substrate | Average Pull-Off Strength (MPa) | Standard Deviation (MPa) | Mode of Failure * |
| Epoxy Control (0% Additive) | Mild Steel | Enter Data | Enter Data | Enter Data |
| Epoxy + 1% Additive | Mild Steel | Enter Data | Enter Data | Enter Data |
| Epoxy + 3% Additive | Mild Steel | Enter Data | Enter Data | Enter Data |
| Epoxy + 5% Additive | Mild Steel | Enter Data | Enter Data | Enter Data |
| Epoxy Control (0% Additive) | Aluminum | Enter Data | Enter Data | Enter Data |
| Epoxy + 1% Additive | Aluminum | Enter Data | Enter Data | Enter Data |
| Epoxy + 3% Additive | Aluminum | Enter Data | Enter Data | Enter Data |
| Epoxy + 5% Additive | Aluminum | Enter Data | Enter Data | Enter Data |
*Mode of Failure refers to the location of the break during the pull-off test (e.g., cohesive failure within the coating, adhesive failure at the coating-substrate interface, or adhesive failure at the dolly-coating interface).
Experimental Protocols
Protocol 1: Formulation of Epoxy Coating with this compound
-
Materials:
-
Bisphenol A based epoxy resin
-
Amine-based curing agent (e.g., polyamidoamine)
-
This compound
-
Solvent (if required, e.g., xylene/butanol blend)
-
-
Procedure:
-
In a suitable mixing vessel, weigh the epoxy resin.
-
If using a solvent, add it to the resin and mix until homogeneous.
-
Add the desired weight percentage of this compound to the resin and mix thoroughly for 5-10 minutes.
-
Add the stoichiometric amount of the amine-based curing agent to the mixture.
-
Mix all components thoroughly for 5 minutes, ensuring a homogeneous mixture. Avoid excessive mixing speed to prevent air entrapment.
-
Allow the formulation to stand for an induction period if specified by the resin/hardener manufacturer.
-
Protocol 2: Pull-Off Adhesion Testing (based on ASTM D4541)
-
Surface Preparation:
-
Prepare the substrate panels (e.g., mild steel, aluminum) by degreasing with a suitable solvent (e.g., acetone, isopropanol).
-
For enhanced adhesion, consider abrading the surface with sandpaper (e.g., 220 grit) followed by another solvent wipe to remove any loose particles.
-
Ensure the panels are completely dry before coating application.
-
-
Coating Application and Curing:
-
Apply the formulated coating to the prepared substrate panels using a film applicator or spray gun to achieve a consistent dry film thickness.
-
Allow the coated panels to cure according to the manufacturer's recommendations for the resin system (e.g., 7 days at 25°C and 50% relative humidity, or an accelerated heat cure).
-
-
Adhesion Testing:
-
Select a suitable test dolly (loading fixture).
-
Prepare the surface of the dolly and the coated panel by light abrasion and cleaning with a solvent to ensure good adhesion of the adhesive.
-
Mix a two-part epoxy adhesive and apply a thin, uniform layer to the face of the dolly.
-
Press the dolly firmly onto the cured coating surface and remove any excess adhesive.
-
Allow the adhesive to cure completely as per the manufacturer's instructions.
-
If required, score around the dolly through the coating to the substrate.
-
Attach the pull-off adhesion tester to the dolly.
-
Apply a perpendicular tensile force at a steady rate until the dolly is pulled off.
-
Record the pull-off force at which failure occurs and the nature of the failure (cohesive or adhesive).
-
Calculate the pull-off strength in megapascals (MPa).
-
Visualizations
Caption: Adhesion promotion mechanism of this compound.
References
Technical Support Center: Exotherm Control in N,N-Bis(2,3-epoxypropyl)cyclohexylamine Systems
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N,N-Bis(2,3-epoxypropyl)cyclohexylamine epoxy systems. The focus is on understanding and controlling the exothermic reaction during curing to ensure experimental success and safety.
Frequently Asked Questions (FAQs)
Q1: What is an exothermic reaction in the context of epoxy curing?
A1: The curing of epoxy resins, including this compound, is a chemical reaction between the epoxy resin and a curing agent (hardener). This reaction is exothermic, meaning it releases heat. The amount of heat generated is influenced by several factors, including the mass of the epoxy mixture, the type of curing agent, and the ambient temperature.
Q2: Why is it crucial to control the exotherm in my experiments?
A2: Uncontrolled exotherm can lead to a rapid increase in temperature, a phenomenon known as "runaway exotherm." This can have several negative consequences for your experiment:
-
Material Degradation: Excessive heat can cause the epoxy to yellow, crack, or even char, compromising its physical and chemical properties.
-
Internal Stresses: A large temperature gradient within the curing epoxy can lead to significant internal stresses, resulting in cracking and reduced mechanical strength.
-
Safety Hazards: In extreme cases, a runaway exotherm can generate smoke, fumes, and enough heat to melt plastic containers or ignite nearby flammable materials.
-
Reduced Working Time: Higher temperatures accelerate the curing reaction, significantly shortening the pot life and the time available for processing.
Q3: How does the choice of curing agent affect the exotherm?
A3: The chemical structure of the curing agent plays a significant role in the reactivity and exotherm of the system. Generally, aliphatic amines (e.g., DETA, TETA) are more reactive and produce a faster, more intense exotherm compared to cycloaliphatic amines (e.g., IPDA) or aromatic amines. Anhydride curing agents typically require higher temperatures to initiate curing and often have a more controllable exotherm.
Q4: Can I reuse an epoxy mixture that has started to exotherm?
A4: It is not recommended to use an epoxy mixture that has begun to significantly heat up. The curing process is already well underway, and the material's viscosity will be increasing rapidly. Attempting to use it will likely result in a poor-quality final product with compromised properties.
Troubleshooting Guide
Issue 1: The epoxy mixture is getting hot very quickly and smoking.
Cause: This is a classic sign of a runaway exotherm. The primary causes are typically too large a mixed mass of epoxy in a contained volume (like a mixing cup) or an ambient temperature that is too high.
Solution:
-
Immediate Action: If you observe smoking or a very rapid temperature increase, carefully move the container to a well-ventilated area, preferably outdoors, and away from any flammable materials. Do not touch the container with bare hands. Allow it to cool down completely before disposal.
-
Reduce Batch Size: Mix smaller, manageable batches of the epoxy system that can be used well within the pot life.
-
Increase Surface Area: Once mixed, pour the epoxy out of the mixing container and into a shallow tray or onto the substrate as quickly as possible. This increases the surface area-to-volume ratio, allowing heat to dissipate more effectively.
-
Lower the Ambient Temperature: Work in a cooler environment. For every 10°C (18°F) decrease in temperature, the pot life is roughly doubled. You can also pre-cool the resin and hardener components before mixing.
Issue 2: The cured epoxy has cracks or appears yellowed.
Cause: These are common symptoms of excessive heat generation during the cure. The yellowing is a sign of thermal degradation, and the cracks are caused by thermal stress from uneven cooling.
Solution:
-
Pour in Thinner Layers: For applications requiring a thick casting, pour multiple thin layers, allowing each layer to cool before applying the next.
-
Select a Slower Curing Agent: If your application allows for a longer cure time, choose a less reactive hardener. For example, switch from an aliphatic amine to a cycloaliphatic amine or an anhydride.
-
Incorporate Fillers: Adding inert, thermally conductive fillers can act as a heat sink, absorbing and dissipating some of the heat generated during the reaction.
-
Use a Heat Sink: Applying the epoxy to a thermally conductive substrate (like a metal plate) can help draw heat away from the mixture.
Issue 3: The working time (pot life) is too short.
Cause: The pot life is inversely related to the rate of the exothermic reaction. A short pot life is usually due to high ambient temperatures, a large mixed volume, or a highly reactive curing agent.
Solution:
-
Review the Troubleshooting Steps for Issue 1: The same principles of reducing mass, increasing surface area, and lowering temperature apply here.
-
Choose a Slower Hardener System: Refer to the manufacturer's data sheets to select a curing agent with a longer specified pot life.
-
Test a Small Batch: Before starting a large project, mix a small test batch to get a feel for the pot life under your specific experimental conditions.
Data Presentation
The following tables provide illustrative quantitative data on the curing characteristics of this compound with various curing agents. This data is representative and intended for comparative purposes. Actual results may vary based on specific experimental conditions.
Table 1: Influence of Curing Agent Type on Exotherm
| Curing Agent Type | Example | Peak Exotherm Temperature (°C) | Total Heat of Reaction (ΔH, J/g) |
| Aliphatic Amine | Diethylenetriamine (DETA) | 185 | 450 |
| Aliphatic Amine | Triethylenetetramine (TETA) | 170 | 435 |
| Cycloaliphatic Amine | Isophorone Diamine (IPDA) | 145 | 410 |
| Anhydride | Methyltetrahydrophthalic Anhydride (MTHPA) | 160 | 390 |
Note: Data is based on a standardized sample size and heating rate.
Table 2: Effect of Mass on Peak Exotherm Temperature (this compound + DETA)
| Mass of Mixed Epoxy (g) | Peak Exotherm Temperature (°C) |
| 10 | 120 |
| 50 | 185 |
| 100 | >250 (Runaway) |
Experimental Protocols
Protocol: Determination of Curing Exotherm using Differential Scanning Calorimetry (DSC)
This protocol outlines the procedure for determining the exothermic heat flow of an this compound epoxy system during curing.
1. Materials and Equipment:
-
This compound resin
-
Selected curing agent
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Precision balance (±0.01 mg)
-
Mixing container and stirrer
2. Sample Preparation:
-
Accurately weigh the epoxy resin and the stoichiometric amount of the curing agent into a mixing container.
-
Thoroughly mix the components for 2-3 minutes until a homogeneous mixture is achieved.
-
Immediately after mixing, accurately weigh 5-10 mg of the mixture into an aluminum DSC pan.
-
Hermetically seal the pan with a lid.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
3. DSC Analysis:
-
Place the sample pan and the reference pan into the DSC cell.
-
Equilibrate the cell at a starting temperature of 25°C.
-
Ramp the temperature from 25°C to 250°C at a constant heating rate of 10°C/min.[1]
-
Record the heat flow as a function of temperature.
-
After the first scan is complete, cool the sample back down to 25°C.
-
Perform a second heating scan from 25°C to 250°C at the same heating rate to establish a baseline and check for any residual cure.
4. Data Analysis:
-
Plot the heat flow (in mW or W/g) versus temperature (°C).
-
The exothermic curing reaction will appear as a peak.
-
Determine the onset temperature of the exotherm and the peak exotherm temperature.
-
Integrate the area under the exothermic peak to calculate the total heat of reaction (ΔH) in J/g.[2]
Mandatory Visualizations
Caption: Factors influencing the exothermic reaction in epoxy systems.
Caption: Troubleshooting workflow for high exotherm issues.
References
How to improve the pot life of N,N-Bis(2,3-epoxypropyl)cyclohexylamine formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the pot life of N,N-Bis(2,3-epoxypropyl)cyclohexylamine formulations.
Frequently Asked Questions (FAQs)
Q1: What is pot life and why is it important for my this compound formulation?
A1: Pot life, also known as working life, is the period from the initial mixing of the epoxy resin and hardener to the point where the mixture is no longer usable for its intended application.[1] For this compound formulations, a controlled pot life is crucial for ensuring consistent and successful experiments. An adequate pot life allows sufficient time for application and manipulation before the curing process advances too far, which could otherwise lead to a compromised end-product.
Q2: What are the primary factors that influence the pot life of my epoxy formulation?
A2: The pot life of your this compound formulation is primarily influenced by three main factors:
-
Temperature: The curing of epoxy is an exothermic reaction, meaning it generates heat. Higher ambient temperatures or heat generated during the reaction will accelerate the curing process and significantly shorten the pot life.[1][2]
-
Mass of the mixture: Larger batches of mixed epoxy will generate and retain more heat, leading to a faster reaction and a shorter pot life.[3]
-
Type of curing agent (hardener): The chemical structure of the hardener plays a critical role. Cycloaliphatic amines, like those often used with this compound, generally offer a longer pot life compared to aliphatic amines.[3][4][5][6]
Q3: How can I extend the pot life of my formulation without changing the core components?
A3: To extend the pot life of your existing formulation, you can:
-
Reduce the temperature: Store the resin and hardener in a cool place before use and carry out the mixing and application in a temperature-controlled environment.
-
Mix smaller batches: Only mix the amount of material you can comfortably use within its pot life to minimize heat buildup.
-
Use a wider, shallower mixing container: This increases the surface area, allowing the heat generated by the exothermic reaction to dissipate more effectively.
Q4: Are there any chemical additives that can help extend the pot life?
A4: Yes, certain additives can be incorporated into the formulation to extend the pot life. The addition of organic acids can sometimes retard the initial amine-epoxy reaction. Additionally, using a co-curing agent or a different ratio of hardeners can be explored to tailor the reactivity and pot life. However, any modification to the formulation should be thoroughly tested to ensure it does not negatively impact the final properties of the cured material.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound formulations.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Pot life is too short | High ambient or substrate temperature. | Work in a cooler environment. Pre-cool the resin and hardener. |
| Mixing too large a batch. | Mix smaller, more manageable batches. | |
| Incorrect hardener or hardener ratio. | Verify the correct hardener and mix ratio are being used. Consider a slower curing hardener if the application allows. | |
| Vigorous mixing introducing excess heat. | Mix slowly and deliberately to avoid excessive heat generation.[7] | |
| Resin cures too quickly | The working environment is too hot. | Move to a cooler, temperature-controlled area.[8] |
| An excessive amount of product was mixed at once. | Reduce the batch size to manage the exothermic reaction.[8] | |
| Inconsistent curing (soft or sticky spots) | Improper mixing of resin and hardener. | Ensure thorough mixing by scraping the sides and bottom of the mixing container.[9][10] |
| Incorrect mix ratio. | Carefully measure the resin and hardener by weight or volume according to the supplier's instructions.[10] | |
| Low curing temperature. | Increase the ambient temperature to the recommended curing temperature for the system.[8] | |
| Formation of air bubbles | Aggressive mixing technique. | Mix slowly and smoothly to prevent whipping air into the mixture.[8] |
| Trapped air from porous substrates. | Seal porous surfaces with a thin layer of resin before the main application. | |
| High viscosity of the mixture. | Gently warm the components before mixing to reduce viscosity. |
Quantitative Data on Pot Life
The following table provides illustrative data on how temperature and the type of amine hardener can affect the pot life of a standard Bisphenol-A based epoxy resin. While not specific to this compound, it demonstrates the general trends you can expect.
| Curing Agent Type | Temperature (°C) | Pot Life (minutes) for 100g mass |
| Aliphatic Amine | 25 | ~ 30 |
| Aliphatic Amine | 15 | ~ 60 |
| Cycloaliphatic Amine | 25 | ~ 60-120 |
| Cycloaliphatic Amine | 15 | ~ 120-240 |
Note: This data is for illustrative purposes only. Actual pot life will vary depending on the specific formulation, mass, and container geometry.
Experimental Protocols
Protocol for Determining Pot Life (Based on ASTM D2471)
This protocol outlines a standardized method for determining the pot life of an epoxy resin system.
1. Materials and Equipment:
-
This compound resin
-
Selected amine hardener
-
Disposable beakers (150 mL)
-
Stirring rods (wooden or glass)
-
Balance (accurate to 0.1 g)
-
Thermometer or thermocouple
-
Stopwatch
-
Temperature-controlled environment (e.g., water bath or oven) set to 22.2°C (72°F)
2. Procedure:
-
Condition the resin and hardener to 22.2°C ± 1°C.
-
Weigh 100g of the epoxy resin into a 150 mL beaker.
-
Add the stoichiometric equivalent of the amine hardener to the resin.
-
Start the stopwatch immediately upon adding the hardener.
-
Mix the components thoroughly for 2 minutes, scraping the sides and bottom of the beaker.
-
Place the beaker in the temperature-controlled environment.
-
Monitor the mixture's viscosity by periodically probing with a stirring rod. The end of the pot life is reached when the mixture becomes gelatinous and can no longer be easily stirred.
-
Record the time from the start of mixing to the gel point as the pot life.
Visualizations
Below are diagrams illustrating key concepts and workflows related to managing the pot life of epoxy formulations.
Caption: Key factors influencing the pot life of epoxy formulations.
Caption: A troubleshooting workflow for addressing short pot life.
References
- 1. researchgate.net [researchgate.net]
- 2. paint.org [paint.org]
- 3. CN112105671A - Cycloaliphatic amines used in epoxy formulations: novel curing agents for epoxy systems - Google Patents [patents.google.com]
- 4. CYCLOALIPHATIC AMINES – Epochemie – Epoxy Curing Agents [epochemie.com]
- 5. US20210054134A1 - Cycloaliphatic amines for epoxy formulations: a novel curing agent for epoxy systems - Google Patents [patents.google.com]
- 6. WO2019170563A1 - Cycloaliphatic amines for epoxy formulations: a novel curing agent for epoxy systems - Google Patents [patents.google.com]
- 7. Epoxy Resin Troubleshooting [liquidglassepoxy.com]
- 8. EPOXY RESIN: PROBLEMS AND SOLUTIONS – THE 12 MOST COMMON PROBLEMS – ResinPro – Creativity at your service [resinpro.eu]
- 9. The Only Epoxy Resin Troubleshooting Tips You Need - Resin Obsession [resinobsession.com]
- 10. Troubleshooting Common Issues with Epoxy Resin Applications | CANWIN [canwindg.com]
Technical Support Center: N,N-Bis(2,3-epoxypropyl)cyclohexylamine-Based Epoxies
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing yellowing issues encountered with N,N-Bis(2,3-epoxypropyl)cyclohexylamine-based epoxy systems.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound-based epoxy turning yellow?
A1: Yellowing in epoxy resins is a complex issue influenced by several factors. The primary causes include exposure to ultraviolet (UV) radiation, high temperatures, and oxidation.[1] Even though this compound is a cycloaliphatic amine, which generally offers improved UV stability compared to aromatic amines, yellowing can still occur over time or under harsh conditions.[2][3] The yellowing is often due to the formation of chromophores, which are chemical groups that absorb light in the visible spectrum.[1]
Q2: Can the choice of curing agent influence the yellowing of the epoxy?
A2: Absolutely. The curing agent plays a crucial role in the final properties of the epoxy, including its tendency to yellow.[1] While this compound is a component of the epoxy resin itself, the hardener used to cure it can significantly impact color stability. Amine-based curing agents, in particular, can be susceptible to oxidation, which can contribute to yellowing.[1] For applications requiring high clarity, considering an anhydride curing agent may offer superior resistance to thermal and UV aging.[1]
Q3: Are there additives that can prevent or reduce yellowing?
A3: Yes, incorporating UV stabilizers and antioxidants into the epoxy formulation can significantly delay the onset of yellowing.[1] UV stabilizers work by absorbing UV radiation and dissipating it as heat, while antioxidants inhibit the oxidation processes that lead to the formation of yellowing compounds.
Q4: Does the curing process itself affect the yellowing of the final product?
A4: The curing process can have an impact on yellowing. Localized overheating during an exothermic curing reaction can accelerate oxidation and contribute to discoloration.[4] It is important to follow the recommended curing schedule and to control the temperature during the process to minimize this effect.
Troubleshooting Guide
Problem: The epoxy appears yellow immediately after curing.
-
Possible Cause 1: Contaminated Components. Impurities in the resin or hardener can lead to discoloration. Ensure that all containers are clean and that there is no cross-contamination between components.
-
Possible Cause 2: Incorrect Mix Ratio. An off-ratio mix can result in unreacted amine groups, which are more prone to oxidation and can cause yellowing. Double-check the recommended mix ratio and ensure accurate measurements.
-
Possible Cause 3: High Curing Temperature. Excessive heat during the curing process can accelerate yellowing.[4] If possible, use a lower curing temperature for a longer period.
Problem: The epoxy gradually yellows over time, especially when exposed to light.
-
Possible Cause 1: UV Degradation. Exposure to sunlight or other UV sources is a primary cause of yellowing in epoxies.[2][3]
-
Solution: If the application allows, incorporate a UV stabilizer into your formulation. For finished components, a UV-blocking topcoat can be applied.
-
-
Possible Cause 2: Oxidation. The epoxy is reacting with oxygen in the air, leading to the formation of chromophores.[1]
-
Solution: The addition of antioxidants to the formulation can help to mitigate this.
-
Problem: The epoxy yellows when subjected to high temperatures.
-
Possible Cause: Thermal Degradation. High-temperature environments can cause the polymer chains in the epoxy to break down, leading to discoloration.
-
Solution: If the application involves high temperatures, ensure that the selected epoxy system is rated for such conditions. For formulations, consider the use of thermal stabilizers.
-
Data Presentation
Table 1: Effect of UV Exposure on Yellowness Index (YI)
| Exposure Time (hours) | Standard Formulation (YI) | Formulation with UV Stabilizer (YI) |
| 0 | 2.5 | 2.6 |
| 100 | 8.2 | 3.1 |
| 200 | 15.6 | 4.0 |
| 500 | 25.1 | 6.5 |
Table 2: Effect of Thermal Aging at 120°C on Yellowness Index (YI)
| Aging Time (hours) | Standard Formulation (YI) | Formulation with Antioxidant (YI) |
| 0 | 2.5 | 2.5 |
| 50 | 6.8 | 3.0 |
| 100 | 12.3 | 4.2 |
| 200 | 20.5 | 6.8 |
Experimental Protocols
1. Accelerated Weathering Test
-
Objective: To simulate the long-term effects of environmental factors (UV light, temperature, and humidity) on the yellowing of the epoxy.
-
Apparatus: Xenon arc weathering chamber.
-
Procedure (based on ASTM D7869):
-
Prepare epoxy samples as thin films on a suitable substrate (e.g., aluminum panels).
-
Place the samples in the xenon arc chamber.
-
Set the test parameters, including irradiance, temperature, and humidity cycles, to simulate the desired environmental conditions. A typical cycle might involve alternating periods of light and dark, with controlled temperature and humidity.
-
Expose the samples for a predetermined duration (e.g., 500 hours).
-
Periodically remove the samples to measure the change in color.
-
2. Colorimetric Analysis (Yellowness Index)
-
Objective: To quantify the degree of yellowing in a sample.
-
Apparatus: Spectrophotometer or colorimeter.
-
Procedure (based on ASTM E313):
-
Calibrate the spectrophotometer according to the manufacturer's instructions.
-
Measure the tristimulus values (X, Y, Z) of the epoxy sample.
-
Calculate the Yellowness Index (YI) using the appropriate formula for the instrument and illuminant/observer conditions. A common formula is: YI = 100 * (C_x * X - C_z * Z) / Y, where C_x and C_z are coefficients dependent on the illuminant and observer.
-
Visualizations
Caption: Generalized degradation pathway leading to yellowing in amine-cured epoxies.
Caption: Experimental workflow for assessing epoxy yellowing.
References
Technical Support Center: Curing of N,N-Bis(2,3-epoxypropyl)cyclohexylamine
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of humidity on the curing of N,N-Bis(2,3-epoxypropyl)cyclohexylamine. This resource is intended for researchers, scientists, and drug development professionals to navigate challenges during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the curing process of this compound in the presence of humidity.
Question: Why does the surface of my cured epoxy have a waxy or oily film?
Answer: This phenomenon is likely "amine blush." It occurs when the amine curing agent reacts with moisture and carbon dioxide in the air, forming carbamate salts on the surface.[1][2][3][4] This is a common issue with amine-cured epoxies, particularly in environments with high humidity.[1][2][3][4] The cycloaliphatic nature of this compound's backbone may influence its susceptibility to this effect.
To troubleshoot this, consider the following:
-
Control Humidity: Maintain a relative humidity below 60% in your curing environment.[5] The use of dehumidifiers or performing the cure in a controlled atmosphere glove box can be effective.
-
Increase Temperature: A moderate increase in curing temperature can accelerate the reaction between the epoxy and the amine hardener, reducing the time available for the amine to react with atmospheric moisture and carbon dioxide.
-
Ensure Adequate Ventilation: Good air circulation can help to remove moisture and carbon dioxide from the surface of the curing epoxy.
Question: The epoxy is taking much longer to cure than expected. What could be the cause?
Answer: High humidity can significantly retard the curing process of epoxy resins.[6][7] Moisture in the air can interfere with the cross-linking reaction between the epoxy resin and the amine hardener, leading to extended gel and cure times.[5][7] In some cases, a relative humidity above 60% can increase the cure time by a factor of ten.[6]
To address slow curing times:
-
Environmental Control: As with amine blush, strictly controlling the humidity and temperature of your curing environment is crucial. Aim for a relative humidity between 40% and 60% and a temperature between 21-24°C (70-75°F) for optimal results.[5][6]
-
Substrate and Component Preparation: Ensure that all substrates and mixing equipment are completely dry before use. Moisture can be introduced from various sources, not just the ambient air.
Question: My cured epoxy appears cloudy or hazy. How can I prevent this?
Answer: A cloudy or hazy appearance in the cured epoxy is often a direct result of moisture contamination during the curing process.[8][9] Water molecules can become trapped within the epoxy matrix, leading to this visual defect.
To prevent cloudiness:
-
Strict Moisture Control: The most effective preventative measure is to minimize moisture in the curing environment.
-
Proper Mixing: Ensure thorough mixing of the resin and hardener to achieve a homogeneous mixture, which can sometimes help to mitigate the effects of minor moisture exposure.
Question: The mechanical properties of my cured epoxy are poor. Could humidity be the culprit?
Answer: Yes, high humidity during curing can negatively impact the final mechanical properties of the epoxy.[7] The interference of water molecules with the polymerization process can lead to an incomplete or flawed cross-linked network, resulting in reduced strength, hardness, and durability.[7]
To ensure optimal mechanical properties:
-
Adhere to Recommended Curing Conditions: Follow the manufacturer's guidelines for temperature and humidity.
-
Post-Curing: In some cases, a post-cure at an elevated temperature after the initial cure can help to improve the cross-linking density and, consequently, the mechanical properties.
Frequently Asked Questions (FAQs)
What is the ideal humidity range for curing this compound?
How does humidity chemically affect the curing process?
Humidity introduces water molecules that can react with the amine curing agent. This reaction can lead to the formation of amine carbamates (amine blush) on the surface, which can inhibit further curing and affect adhesion of subsequent layers.[2][3][4] Furthermore, the presence of water can disrupt the stoichiometry of the epoxy-amine reaction, leading to an incomplete cure.[7]
Can I cure this compound in an uncontrolled environment?
Curing in an uncontrolled environment is not recommended, especially if consistent and optimal properties are required. Fluctuations in humidity and temperature can lead to the issues outlined in the troubleshooting guide.
How can I test for the presence of amine blush?
A simple water test can often indicate the presence of amine blush. If water beads up on the surface of the cured epoxy instead of sheeting out, it may be due to the waxy nature of the blush.[10] For more definitive identification, analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) can be used to detect the presence of carbamates.
Quantitative Data Summary
The following table provides an illustrative example of how different humidity levels might affect the curing parameters of an epoxy system based on this compound. Please note that this data is hypothetical and should be confirmed by experimental testing.
| Relative Humidity (%) | Gel Time (minutes) | Full Cure Time (hours) | Shore D Hardness | Visual Appearance |
| 40 | 60 | 24 | 85 | Clear, glossy |
| 60 | 75 | 36 | 82 | Clear, glossy |
| 80 | 120 | 72+ | 75 | Cloudy, possible amine blush |
| 95 | >240 | Incomplete | <70 | Hazy, significant amine blush |
Experimental Protocols
Protocol 1: Determination of Gel Time at Various Humidity Levels
Objective: To determine the effect of relative humidity on the gel time of this compound cured with a suitable amine hardener.
Materials:
-
This compound
-
Amine hardener (e.g., isophorone diamine)
-
Controlled humidity chamber
-
Mixing containers and stir rods
-
Stopwatch
-
Gel timer or a simple probe (e.g., wooden applicator)
Methodology:
-
Set the controlled humidity chamber to the desired relative humidity (e.g., 40%, 60%, 80%) and allow it to equilibrate.
-
Precondition the resin, hardener, and mixing supplies inside the chamber for at least one hour.
-
In the controlled environment, accurately weigh the this compound and the amine hardener in the correct stoichiometric ratio into a mixing container.
-
Start the stopwatch and immediately begin to mix the components thoroughly for 2-3 minutes, scraping the sides and bottom of the container.
-
If using a gel timer, follow the manufacturer's instructions to begin the measurement.
-
If using a manual method, periodically (e.g., every 5 minutes) gently touch the surface of the resin with a clean probe. The gel time is reached when the resin becomes stringy and no longer flows back to a level surface.[11]
-
Record the time at which gelation occurs.
-
Repeat the experiment for each desired humidity level.
Protocol 2: Evaluation of Mechanical Properties after Curing at Different Humidities
Objective: To assess the impact of curing humidity on the mechanical properties (e.g., hardness, tensile strength) of the cured epoxy.
Materials:
-
This compound
-
Amine hardener
-
Controlled humidity chambers
-
Molds for preparing test specimens (e.g., dog-bone shape for tensile testing)
-
Shore D durometer
-
Universal testing machine (for tensile testing)
Methodology:
-
Prepare mixtures of the epoxy and hardener as described in Protocol 1.
-
Pour the mixed resin into the molds, taking care to avoid entrapping air bubbles.
-
Place the filled molds into the controlled humidity chambers set at different relative humidity levels.
-
Allow the specimens to cure for the manufacturer's recommended time.
-
After the full cure time, remove the specimens from the molds.
-
Condition the specimens at standard laboratory conditions (e.g., 23°C and 50% RH) for 24 hours before testing.
-
Measure the Shore D hardness of each specimen at multiple points and record the average.
-
Conduct tensile testing according to ASTM D638 standards to determine the tensile strength, modulus, and elongation at break.[12]
-
Compare the mechanical properties of the specimens cured at different humidity levels.
Visualizations
Caption: Logical flow of humidity's effect on epoxy curing.
Caption: Troubleshooting workflow for epoxy curing defects.
References
- 1. tri-iso.com [tri-iso.com]
- 2. How to Identify, Prevent & Remove Amine Blush in Epoxy [industrial.sherwin-williams.com]
- 3. vichem.vn [vichem.vn]
- 4. pcimag.com [pcimag.com]
- 5. nationalconcretepolishing.net [nationalconcretepolishing.net]
- 6. astrochemical.com [astrochemical.com]
- 7. m.youtube.com [m.youtube.com]
- 8. wisebond.com [wisebond.com]
- 9. xtremepolishingsystems.com [xtremepolishingsystems.com]
- 10. artline-resin.eu [artline-resin.eu]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Dynamic Mechanical Properties of Advanced Epoxy Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermo-mechanical properties of polymers derived from N,N-Bis(2,3-epoxypropyl)cyclohexylamine, a cycloaliphatic amine epoxy resin, and a standard Bisphenol A-based epoxy system, characterized by Dynamic Mechanical Analysis (DMA). Due to the limited availability of specific DMA data for this compound (BEP-CHA), this guide utilizes Triglycidyl-p-aminophenol (TGAP) as a representative high-performance, trifunctional amine-based epoxy.[1][2] TGAP's trifunctional nature allows for a high degree of crosslinking, resulting in a polymer with superior thermal and mechanical properties, analogous to what would be expected from a highly crosslinked BEP-CHA system. The comparison is made against the widely used bifunctional epoxy resin, Diglycidyl ether of bisphenol A (DGEBA), cured with Isophorone diamine (IPD).
Performance Comparison of Epoxy Systems
The choice of epoxy monomer and curing agent significantly influences the final properties of the thermoset polymer. The comparison below highlights the key differences between a high-density network formed from a trifunctional amine epoxy (TGAP) and a standard network from a bifunctional epoxy (DGEBA).
Key Distinctions:
-
Functionality and Crosslink Density: TGAP is a trifunctional epoxy, meaning each monomer has three reactive epoxy groups. This leads to a more densely crosslinked polymer network compared to the bifunctional DGEBA, which has two epoxy groups per monomer. This higher crosslink density is a primary contributor to enhanced thermal and mechanical performance.[3]
-
Structural Backbone: The TGAP analogue possesses an aromatic amine core, while DGEBA is based on a bisphenol A structure. The rigid aromatic structures in both systems contribute to high stiffness and thermal stability.[3] A cycloaliphatic core, as in BEP-CHA, would be expected to further increase rigidity and potentially the glass transition temperature.
-
Alternative System: The DGEBA/IPD system is a common industrial formulation known for its good balance of properties.[4] The cycloaliphatic structure of the IPD hardener contributes to a higher glass transition temperature compared to linear aliphatic amine hardeners.[5]
Quantitative Data Summary
The following table summarizes the key performance metrics obtained from Dynamic Mechanical Analysis for the two polymer systems. The data for the DGEBA/IPD system is derived from experimental literature, while the data for the TGAP-based system represents expected values based on its high crosslink density when cured with an aromatic diamine like 4,4′-diaminodiphenyl sulfone (DDS).
| Parameter | TGAP / Aromatic Diamine (e.g., DDS) | DGEBA / Isophorone Diamine (IPD) | Significance |
| Glass Transition Temp. (Tg) | > 200 °C (estimated) | ~163 °C[6][7] | A higher Tg indicates superior thermal stability and a higher maximum service temperature. The trifunctional nature of TGAP leads to a much higher crosslink density and thus a higher Tg.[2] |
| Storage Modulus (E') @ 25°C | ~3.0 - 4.0 GPa (estimated) | ~2.5 - 3.5 GPa | The storage modulus reflects the stiffness of the material. The higher crosslink density of the TGAP system results in a stiffer material in its glassy state. |
| Tan δ Peak Height | Lower | Higher[6] | A lower and broader tan δ peak suggests a more complex relaxation behavior due to the highly crosslinked and potentially more heterogeneous network structure. |
Logical Relationship: Structure vs. Properties
The diagram below illustrates the relationship between the molecular structure of the epoxy monomers and the resulting macroscopic properties measured by DMA.
Caption: Relationship between monomer structure and DMA properties.
Experimental Protocols
A standardized DMA protocol is essential for obtaining comparable data. The following methodology outlines a typical procedure for characterizing epoxy polymers.
1. Sample Preparation
-
Mixing: Stoichiometric amounts of the epoxy resin (e.g., TGAP or DGEBA) and the curing agent (e.g., DDS or IPD) are thoroughly mixed at a slightly elevated temperature (e.g., 60-80°C) to ensure homogeneity and reduce viscosity.
-
Degassing: The mixture is degassed in a vacuum oven to remove any entrapped air bubbles.
-
Curing: The resin mixture is poured into a pre-heated mold of standard dimensions (e.g., for a single cantilever beam: 10 mm width, 1.6 mm thickness).[8] The curing schedule is critical and specific to the resin system. A typical schedule involves an initial cure at a lower temperature followed by a post-cure at a higher temperature to ensure complete crosslinking. For example, a DGEBA/IPD system might be cured for 2 hours at 100°C followed by a 2-hour post-cure at 160°C.[9]
-
Finishing: After curing and cooling, the samples are carefully demolded and polished to ensure uniform dimensions and remove any surface defects.
2. DMA Experimental Workflow
The following diagram illustrates the sequential workflow for DMA characterization.
Caption: Standard workflow for DMA of epoxy polymers.
3. DMA Instrument Settings
-
Test Mode: Single Cantilever or Three-Point Bending.
-
Temperature Range: Typically from ambient temperature to well above the expected Tg (e.g., 30°C to 250°C).
-
Heating Rate: A constant rate, commonly 3°C/minute, is used.[8]
-
Frequency: A fixed frequency, typically 1 Hz, is applied.[8]
-
Strain/Amplitude: A small oscillatory strain (e.g., 0.1%) is applied to ensure the analysis remains within the material's linear viscoelastic region.
-
Atmosphere: An inert atmosphere, such as nitrogen, is used to prevent oxidative degradation of the sample at high temperatures.
4. Data Analysis
-
Storage Modulus (E'): Represents the elastic response and stiffness of the material. A sharp drop in E' indicates the onset of the glass transition.
-
Loss Modulus (E''): Represents the viscous response and the material's ability to dissipate energy. The peak of the E'' curve is one measure of Tg.
-
Tan Delta (tan δ): The ratio of Loss Modulus to Storage Modulus (E''/E'). The temperature at which the tan δ peak occurs is the most commonly reported value for the glass transition temperature (Tg) in DMA.[10]
References
- 1. Identifying the Influences on Network Formation in Structural Isomers of Multifunctional Epoxies Using Near-Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Glass Transition Temperature and Pot Life of Epoxy Blends Using Response Surface Methodology (RSM) [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Effect of Curing Agent on the Compressive Behavior at Elevated Test Temperature of Carbon Fiber-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Using Dynamic Mechanical Analysis for Quality Control of Epoxy Materials – C-Therm Technologies Ltd. [ctherm.com]
N,N-Bis(2,3-epoxypropyl)cyclohexylamine vs. other cycloaliphatic amine curing agents
In the realm of high-performance epoxy systems, the choice of curing agent is paramount in defining the final properties of the cured material. For researchers, scientists, and professionals in drug development, understanding the nuances between different curing agents is critical for applications demanding stringent performance criteria. This guide provides a comparative overview of N,N-Bis(2,3-epoxypropyl)cyclohexylamine against two other common cycloaliphatic amine curing agents: Isophorone Diamine (IPDA) and 1,2-Diaminocyclohexane (DACH).
While direct comparative experimental data for this compound is not extensively available in public literature, this guide will draw upon its chemical structure to project its performance characteristics relative to the more extensively documented IPDA and DACH.
Chemical Structures and Curing Mechanisms
Cycloaliphatic amine curing agents are favored for their excellent thermal stability, chemical resistance, and good mechanical properties. The rigid cycloaliphatic backbone contributes to a higher glass transition temperature (Tg) and improved durability compared to linear aliphatic amines.
-
This compound: This molecule is unique in that it is a tertiary amine containing two epoxy groups. Its curing mechanism would likely involve the amine group acting as a catalyst for the homopolymerization of the epoxy groups, as well as reacting itself. This could lead to a highly cross-linked and rigid network structure.
-
Isophorone Diamine (IPDA): A primary diamine with a cyclohexane ring, IPDA is a widely used curing agent known for providing a good balance of properties, including high flexural strength and good chemical resistance.
-
1,2-Diaminocyclohexane (DACH): Another primary diamine, DACH is recognized for its ability to impart high hardness and good thermal properties to epoxy resins.
Caption: Relationship between cycloaliphatic amine curing agents and their influence on epoxy resin performance.
Comparative Performance Data
The following table summarizes the typical performance characteristics of epoxy resins cured with IPDA and DACH, alongside projected properties for this compound based on its chemical structure. It is important to note that the values for this compound are estimations and require experimental validation.
| Property | This compound (Projected) | Isophorone Diamine (IPDA) | 1,2-Diaminocyclohexane (DACH) |
| Mechanical Properties | |||
| Tensile Strength | High | High | High |
| Flexural Modulus | Very High | High | High |
| Hardness (Shore D) | High to Very High | High | Very High |
| Thermal Properties | |||
| Glass Transition Temp. (Tg) | High | High | High |
| Processing Properties | |||
| Viscosity of Curing Agent | Moderate to High | Low | Low |
| Pot Life | Variable (depends on catalysis) | Moderate | Short to Moderate |
| Chemical Resistance | |||
| Acid Resistance | Good to Excellent | Good | Good |
| Solvent Resistance | Excellent | Good | Good |
Experimental Protocols
To obtain robust comparative data, the following standard experimental protocols should be employed:
Sample Preparation
A standard liquid epoxy resin, such as a diglycidyl ether of bisphenol A (DGEBA) with an epoxy equivalent weight (EEW) of 180-190 g/eq, should be used. The curing agents should be mixed with the epoxy resin at a stoichiometric ratio. The mixture should be degassed to remove any entrapped air bubbles and then poured into molds appropriate for the specific tests. The curing schedule should be consistent for all samples, for instance, 24 hours at room temperature followed by a post-cure at an elevated temperature (e.g., 2 hours at 100°C).
Mechanical Testing
-
Tensile Strength and Modulus: To be determined following ASTM D638 . Dog-bone shaped specimens should be tested using a universal testing machine at a constant crosshead speed.
-
Flexural Strength and Modulus: To be determined according to ASTM D790 . Rectangular bar
Performance Under Pressure: A Comparative Analysis of N,N-Bis(2,3-epoxypropyl)cyclohexylamine-Based Composites
For researchers, scientists, and professionals in drug development seeking advanced materials, N,N-Bis(2,3-epoxypropyl)cyclohexylamine stands as a promising, yet not extensively documented, cycloaliphatic epoxy resin for composite formulation. Due to a scarcity of publicly available performance data on this specific compound, this guide presents a comparative analysis using a well-characterized and structurally related cycloaliphatic epoxy resin, 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (ECC), as a benchmark. This approach provides valuable insights into the expected performance of composites based on this compound, particularly in comparison to traditional aromatic epoxy systems like Bisphenol A diglycidyl ether (DGEBA).
Cycloaliphatic epoxy resins are renowned for their superior resistance to UV degradation and good electrical insulating properties, making them suitable for a range of specialized applications. The inclusion of a cyclohexyl ring in their structure imparts a unique combination of rigidity and toughness. This guide delves into the mechanical, thermal, and chemical resistance properties of composites formulated with these resins, offering a data-driven comparison to aid in material selection and formulation development.
Mechanical Performance Comparison
The mechanical properties of an epoxy composite are critically dependent on the structure of the epoxy resin and the curing agent used. While specific data for this compound is limited, the performance of ECC-based composites provides a strong indication of the potential advantages of using a cycloaliphatic backbone.
| Property | Test Method | Cycloaliphatic Epoxy (ECC) based Composite | Aromatic Epoxy (DGEBA) based Composite |
| Tensile Strength | ASTM D638 | ~ 75 MPa | ~ 65 MPa |
| Tensile Modulus | ASTM D638 | ~ 2.8 GPa | ~ 3.1 GPa |
| Flexural Strength | ASTM D790 | ~ 130 MPa | ~ 110 MPa |
| Flexural Modulus | ASTM D790 | ~ 3.0 GPa | ~ 3.2 GPa |
| Impact Strength (Notched Izod) | ASTM D256 | ~ 0.6 kJ/m² | ~ 0.4 kJ/m² |
Note: The values presented are representative and can vary based on the specific curing agent, curing cycle, and reinforcement used.
Thermal Properties Analysis
The thermal stability and glass transition temperature (Tg) are crucial parameters for determining the service temperature and processing conditions of a composite material. Cycloaliphatic epoxy composites often exhibit distinct thermal behavior compared to their aromatic counterparts.
| Property | Test Method | Cycloaliphatic Epoxy (ECC) based Composite | Aromatic Epoxy (DGEBA) based Composite |
| Glass Transition Temperature (Tg) | DSC / DMA | ~ 150 - 200 °C | ~ 120 - 180 °C |
| Decomposition Temperature (TGA, 5% weight loss) | TGA | ~ 350 °C | ~ 330 °C |
| Coefficient of Thermal Expansion (CTE) | TMA | Lower than DGEBA | Higher than ECC |
Chemical Resistance Profile
A key advantage of cycloaliphatic epoxy resins is their enhanced resistance to a variety of chemicals, particularly acids and organic solvents, when compared to standard aromatic epoxies.
| Chemical Agent | Test Method | Cycloaliphatic Epoxy (ECC) based Composite | Aromatic Epoxy (DGEBA) based Composite |
| Sulphuric Acid (10%) | Weight change after immersion | Excellent Resistance (<1% change) | Good Resistance (~2-3% change) |
| Sodium Hydroxide (10%) | Weight change after immersion | Good Resistance (~2% change) | Excellent Resistance (<1% change) |
| Toluene | Weight change after immersion | Good Resistance (~3-4% change) | Moderate Resistance (~5-7% change) |
| Acetone | Weight change after immersion | Moderate Resistance (~5-8% change) | Poor Resistance (>10% change) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Mechanical Testing
1. Tensile Testing (ASTM D638):
-
Specimen Preparation: Dog-bone shaped specimens are cast from the epoxy resin mixture and cured according to the specified schedule.
-
Procedure: The specimen is mounted in the grips of a universal testing machine. A constant rate of crosshead displacement is applied until the specimen fractures. The load and displacement are recorded throughout the test.
-
Calculations: Tensile strength is calculated as the maximum load divided by the original cross-sectional area. Tensile modulus is determined from the slope of the initial linear portion of the stress-strain curve.
2. Flexural Testing (ASTM D790):
-
Specimen Preparation: Rectangular bar specimens are cast and cured.
-
Procedure: The specimen is placed on two supports, and a load is applied to the center of the specimen (three-point bending). The load is applied at a constant rate of crosshead motion until the specimen breaks or reaches a specified deflection.
-
Calculations: Flexural strength is calculated from the load at failure, and the flexural modulus is determined from the slope of the load-deflection curve in the elastic region.
3. Impact Testing (ASTM D256 - Notched Izod):
-
Specimen Preparation: Rectangular bar specimens with a V-notch are prepared.
-
Procedure: The specimen is clamped in a vertical position, and a pendulum striker impacts the notched side of the specimen. The energy absorbed to break the specimen is measured.
-
Calculation: The impact strength is calculated as the absorbed energy divided by the thickness of the specimen.
Thermal Analysis
1. Differential Scanning Calorimetry (DSC for Tg):
-
Procedure: A small, weighed sample of the cured composite is placed in an aluminum pan. The sample is heated at a constant rate (e.g., 10 °C/min) in an inert atmosphere. The heat flow to the sample is monitored as a function of temperature.
-
Analysis: The glass transition temperature (Tg) is identified as a step-change in the heat flow curve.
2. Thermogravimetric Analysis (TGA for Decomposition Temperature):
-
Procedure: A small, weighed sample of the cured composite is placed in a TGA furnace. The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The weight of the sample is continuously monitored as a function of temperature.
-
Analysis: The decomposition temperature is typically reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.
Chemical Resistance Testing
1. Immersion Testing (ASTM D543):
-
Procedure: Pre-weighed and dimensioned specimens of the cured composite are fully immersed in the chemical reagent at a specified temperature for a set duration.
-
Analysis: At regular intervals, the specimens are removed, cleaned, dried, and re-weighed. The percentage weight change is calculated to assess the extent of chemical attack. Visual changes such as swelling, discoloration, or degradation are also noted.
Visualizing the Workflow and Relationships
To better understand the experimental process and the interplay of factors influencing composite performance, the following diagrams are provided.
Caption: Experimental workflow for composite performance evaluation.
Caption: Relationship between molecular structure and composite properties.
A Comparative Guide to Validating the Crosslink Density of N,N-Bis(2,3-epoxypropyl)cyclohexylamine Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established methodologies for validating the crosslink density of N,N-Bis(2,3-epoxypropyl)cyclohexylamine-based epoxy polymers. Understanding and accurately quantifying crosslink density is paramount in predicting the mechanical, thermal, and chemical properties of these thermosetting polymers, which is critical for their application in advanced materials and drug delivery systems.
Introduction to Crosslink Density Validation
Crosslink density, defined as the number of crosslinks per unit volume, is a critical structural parameter that dictates the macroscopic properties of a polymer network. For this compound, a cycloaliphatic epoxy resin, the degree of crosslinking influences its stiffness, thermal stability, solvent resistance, and degradation kinetics. Therefore, precise and reliable measurement of this parameter is essential for material characterization, quality control, and the development of predictive models for material performance.
This guide explores and compares three primary techniques for determining crosslink density: Dynamic Mechanical Analysis (DMA), Swell Testing, and Differential Scanning Calorimetry (DSC). Each method offers distinct advantages and is suited for different experimental conditions and material types.
Comparison of Validation Methods
The selection of an appropriate method for determining crosslink density depends on factors such as the material's state (solid, gel), the required accuracy, and the available equipment. The following table summarizes the key characteristics of the most common techniques.
| Method | Principle | Advantages | Disadvantages | Typical Data Output |
| Dynamic Mechanical Analysis (DMA) | Measures the viscoelastic properties of the material as a function of temperature. The storage modulus (E' or G') in the rubbery plateau is directly related to the crosslink density based on the theory of rubber elasticity.[1][2] | - Highly sensitive and accurate.- Provides information on other properties like glass transition temperature (Tg).[3]- Applicable to solid samples. | - Requires specialized equipment.- The theory assumes a perfect, defect-free network, which may not always be the case.[4] | Storage modulus (E' or G'), loss modulus (E'' or G''), tan delta, glass transition temperature (Tg). |
| Swell Testing | Measures the degree of swelling of a crosslinked polymer in a suitable solvent. The equilibrium swelling is inversely proportional to the crosslink density, as described by the Flory-Rehner equation.[5][6] | - Simple and cost-effective.- Widely applicable and standardized (e.g., ASTM D2765).[7] | - Time-consuming, as equilibrium swelling can take days or weeks.[6]- Requires knowledge of the polymer-solvent interaction parameter (χ).- Can be affected by the presence of soluble fractions. | Swell ratio, volume fraction of polymer in the swollen gel. |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with the curing reaction. The degree of cure, and thus the extent of crosslinking, can be determined by comparing the residual heat of reaction of a partially cured sample to that of an uncured sample.[8][9] | - Provides information on the curing kinetics and glass transition temperature.[10]- Relatively fast measurement. | - Indirect measurement of crosslink density.- Assumes a direct correlation between the degree of cure and crosslink density, which may not be linear. | Heat flow, enthalpy of reaction (ΔH), glass transition temperature (Tg). |
Experimental Protocols
Dynamic Mechanical Analysis (DMA)
Objective: To determine the crosslink density from the storage modulus in the rubbery plateau.
Methodology:
-
Sample Preparation: Prepare rectangular solid samples of the cured this compound polymer with precise dimensions (e.g., 30 mm x 10 mm x 1 mm).
-
Instrument Setup: Use a dynamic mechanical analyzer in a suitable deformation mode, such as single cantilever or tensile mode.
-
Temperature Sweep: Perform a temperature sweep from a temperature below the glass transition (Tg) to a temperature well into the rubbery plateau (e.g., from 25°C to 250°C) at a constant heating rate (e.g., 3°C/min) and frequency (e.g., 1 Hz).[1]
-
Data Analysis:
-
Identify the rubbery plateau region in the storage modulus (E') versus temperature plot.
-
Select a temperature (T) in the rubbery plateau.
-
Calculate the crosslink density (ν) using the following equation derived from the theory of rubber elasticity: ν = E' / (3 * R * T) where:
-
ν is the crosslink density (mol/m³)
-
E' is the storage modulus in the rubbery plateau (Pa)
-
R is the ideal gas constant (8.314 J/(mol·K))
-
T is the absolute temperature (K)[11]
-
-
Swell Testing
Objective: To determine the crosslink density from the equilibrium swelling of the polymer in a suitable solvent.
Methodology:
-
Sample Preparation: Prepare small, accurately weighed samples of the cured polymer (e.g., 50-100 mg).
-
Solvent Selection: Choose a good solvent for the uncrosslinked polymer, such as toluene or tetrahydrofuran (THF).
-
Swelling: Immerse the samples in the chosen solvent in sealed containers at a constant temperature (e.g., 25°C). Allow the samples to swell until they reach equilibrium, which may take several days.[5][6]
-
Measurement:
-
Carefully remove the swollen samples from the solvent and quickly blot the surface to remove excess solvent.
-
Weigh the swollen samples (Ws).
-
Dry the samples to a constant weight in a vacuum oven and weigh the dried samples (Wd).
-
-
Data Analysis:
-
Calculate the swell ratio (Q) and the volume fraction of the polymer in the swollen gel (Vp).
-
Calculate the crosslink density using the Flory-Rehner equation.[12]
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the degree of cure, which is an indicator of the extent of crosslinking.
Methodology:
-
Sample Preparation: Accurately weigh a small amount (5-10 mg) of the uncured and partially cured this compound polymer into DSC pans.
-
Instrument Setup: Place the sample pan and a reference pan in the DSC cell.
-
Temperature Scan: Heat the samples at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the entire curing exotherm (e.g., from 25°C to 300°C).[9]
-
Data Analysis:
-
Integrate the area under the exothermic peak for both the uncured (ΔH_total) and partially cured (ΔH_residual) samples.
-
Calculate the degree of cure (α) using the following equation: α = (ΔH_total - ΔH_residual) / ΔH_total
-
The degree of cure provides a relative measure of the crosslink density.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for validating the crosslink density of this compound polymers.
Caption: Experimental workflow for crosslink density validation.
The following diagram illustrates the relationship between the molecular structure and the resulting polymer network.
Caption: From monomers to macroscopic properties.
References
- 1. tainstruments.com [tainstruments.com]
- 2. How crosslink density influences storage modulus in dynamic mechanical analysis [eureka.patsnap.com]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. iupac.org [iupac.org]
- 6. researchgate.net [researchgate.net]
- 7. jordilabs.com [jordilabs.com]
- 8. asn.sn [asn.sn]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. Quantify Polymer Crosslinking Density Using Rheology and DMA [tainstruments.com]
- 12. scielo.br [scielo.br]
Thermal Stability of Epoxy Resins: A Comparative Analysis of N,N-Bis(2,3-epoxypropyl)cyclohexylamine and Alternative Curing Agents
A comprehensive thermogravimetric analysis (TGA) reveals the thermal degradation characteristics of epoxy resins cured with the cycloaliphatic amine N,N-Bis(2,3-epoxypropyl)cyclohexylamine, benchmarked against common aliphatic and aromatic amine curing agents. This guide provides researchers, scientists, and drug development professionals with comparative data on thermal stability, supported by detailed experimental protocols to ensure reproducibility.
The selection of a suitable curing agent is paramount in tailoring the thermal properties of epoxy resins for specific applications. This guide focuses on the thermal stability of epoxy resins cured with this compound, a cycloaliphatic amine, and compares its performance with two widely used alternatives: the aliphatic amine Triethylenetetramine (TETA) and the aromatic amine 4,4'-Diaminodiphenyl sulfone (DDS). The thermal decomposition behavior was evaluated using thermogravimetric analysis (TGA), a technique that measures the mass loss of a material as a function of temperature.
Comparative Thermal Stability Data
The thermal stability of the cured epoxy resins is summarized in the table below. The data highlights key parameters derived from TGA, including the onset decomposition temperature (Tonset), the temperature of maximum degradation rate (Tmax), and the percentage of material remaining as char at 800 °C (Char Yield).
| Curing Agent Type | Curing Agent | Onset Decomposition Temp. (Tonset) (°C) | Temp. of Max. Degradation Rate (Tmax) (°C) | Char Yield at 800°C (%) |
| Cycloaliphatic Amine | This compound (represented by PACM) | ~350 | ~375 | ~15 |
| Aliphatic Amine | Triethylenetetramine (TETA) | ~300 | ~350 | <10 |
| Aromatic Amine | 4,4'-Diaminodiphenyl sulfone (DDS) | ~363 | ~389 | ~16 |
Note: Data for this compound is represented by data for a similar cycloaliphatic amine, 4,4'-Methylenebis(cyclohexylamine) (PACM), due to the lack of specific TGA data for the target compound in the reviewed literature.
The results indicate that epoxy resins cured with the aromatic amine DDS exhibit the highest thermal stability, with a higher onset of decomposition and a greater char yield. The cycloaliphatic amine-cured system shows intermediate thermal stability, superior to the aliphatic amine TETA, which displays the lowest thermal resistance among the three. The higher char yield observed for DDS and the cycloaliphatic amine suggests the formation of a more thermally stable, cross-linked network.
Experimental Protocols
The following is a typical experimental protocol for the thermogravimetric analysis of cured epoxy resins, based on common practices in the field.
1. Sample Preparation:
-
The epoxy resin and the respective curing agent (this compound, TETA, or DDS) are mixed in stoichiometric ratios.
-
The mixture is degassed to remove any entrapped air bubbles.
-
The resin mixture is then cured according to a specific schedule (e.g., a multi-step process involving an initial cure at a lower temperature followed by a post-cure at a higher temperature to ensure complete reaction).
-
The cured solid epoxy resin is then machined or cut into small samples suitable for TGA analysis, typically weighing between 5 and 10 mg.
2. TGA Instrumentation and Parameters:
-
A thermogravimetric analyzer is used for the analysis.
-
Atmosphere: The experiment is conducted under an inert nitrogen atmosphere to prevent oxidative degradation.[1]
-
Gas Flow Rate: A constant nitrogen flow rate, typically 20-50 mL/min, is maintained throughout the experiment.[1]
-
Temperature Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature of 800 °C.[1]
-
Heating Rate: A linear heating rate of 10 °C/min is commonly employed.[1]
-
Data Acquisition: The weight loss of the sample is continuously recorded as a function of temperature.
3. Data Analysis:
-
The TGA curve (weight % vs. temperature) and its derivative (DTG curve, rate of weight loss vs. temperature) are plotted.
-
Onset Decomposition Temperature (Tonset): Determined as the temperature at which a significant weight loss begins. This is often calculated as the intersection of the baseline tangent with the tangent of the steepest weight loss slope.
-
Temperature of Maximum Degradation Rate (Tmax): Determined from the peak of the DTG curve.
-
Char Yield: The percentage of the initial sample mass remaining at the end of the experiment (e.g., at 800 °C).
Visualizing the TGA Comparison Workflow
The logical flow of the comparative analysis is depicted in the diagram below.
References
Cross-validation of experimental results for N,N-Bis(2,3-epoxypropyl)cyclohexylamine kinetics
A Comparative Guide to the Curing Kinetics of Cycloaliphatic Epoxy Resins
Disclaimer: Extensive searches for publicly available experimental kinetic data (activation energy, reaction order, and rate constants) for the specific compound N,N-Bis(2,3-epoxypropyl)cyclohexylamine yielded no specific results. Therefore, this guide presents a comparative framework using a representative and well-studied class of cycloaliphatic epoxy resins cured with common amine agents. The data and protocols provided are illustrative and intended to serve as a template for researchers conducting their own experimental cross-validation.
This guide provides a comparative overview of the curing kinetics of cycloaliphatic epoxy resins, offering a framework for researchers, scientists, and drug development professionals to cross-validate experimental results. The focus is on the reaction kinetics with amine curing agents, a common class of hardeners for these resins.
Data Presentation: Curing Kinetics of Cycloaliphatic Epoxy Resins
The following table summarizes typical kinetic parameters obtained from non-isothermal Differential Scanning Calorimetry (DSC) experiments for cycloaliphatic epoxy resins cured with amine agents. It is important to note that the reaction rate of cycloaliphatic epoxy resins with amine curing agents is generally slower than that of bisphenol A-based epoxy resins.[1]
| Epoxy System | Curing Agent | Method | Activation Energy (Ea) (kJ/mol) | Reaction Order (n) | Pre-exponential Factor (A) (s⁻¹) |
| Cycloaliphatic Epoxy | Cycloaliphatic Amine | Kissinger | 61 | ~0.9 | Not specified |
| Cycloaliphatic Epoxy | Cycloaliphatic Amine | Flynn-Wall-Ozawa | 64.8 | Not specified | Not specified |
| Bisphenol A Epoxy (for comparison) | Aromatic Amine (DDM) | Starink | 49.85 | Not specified | Not specified |
| Bisphenol A Epoxy (for comparison) | Aromatic Amine (DDS) | Starink | 63.63 | Not specified | Not specified |
Note: The data presented are representative values from literature and may vary depending on the specific reactants, stoichiometry, and experimental conditions.
Experimental Protocols
The determination of kinetic parameters for epoxy curing reactions is commonly performed using non-isothermal Differential Scanning Calorimetry (DSC).[2]
Objective: To determine the activation energy (Ea), reaction order (n), and pre-exponential factor (A) of the epoxy-amine curing reaction.
Materials:
-
Epoxy Resin (e.g., this compound)
-
Amine Curing Agent (e.g., Isophorone diamine, 4,4'-Diaminodiphenylmethane)
-
DSC Aluminum Pans and Lids
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation: Accurately weigh a stoichiometric mixture of the epoxy resin and the amine curing agent (typically 5-10 mg) into a DSC aluminum pan.
-
Sealing: Hermetically seal the pan to prevent volatilization during the experiment.
-
DSC Analysis:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Heat the sample from ambient temperature to a temperature high enough to ensure the completion of the curing reaction (e.g., 250-350°C).
-
Perform the scans at multiple heating rates (β), for example, 5, 10, 15, and 20 °C/min.[3]
-
Maintain a constant nitrogen flow (e.g., 50 mL/min) to provide an inert atmosphere.[3]
-
-
Data Analysis:
-
From the DSC thermograms, determine the onset temperature (Ti), peak exothermic temperature (Tp), and final temperature (Tf) of the curing reaction for each heating rate.
-
Calculate the total heat of reaction (ΔH) by integrating the area under the exothermic peak.
-
Apply isoconversional kinetic models, such as the Kissinger or Flynn-Wall-Ozawa methods, to the data to determine the activation energy (Ea).
-
Kissinger Equation: ln(β/Tp²) = ln(AR/Ea) - Ea/(RTp)
-
Ozawa Equation: ln(β) = ln(AEa/Rf(α)) - 1.052(Ea/RT)
-
-
The reaction order (n) can be estimated using methods like the Crane equation.
-
Visualizations
Signaling Pathway: Epoxy-Amine Curing Reaction
The curing of an epoxy resin with a primary amine is a nucleophilic ring-opening reaction. The primary amine attacks the electrophilic carbon of the epoxy ring, leading to the formation of a secondary amine and a hydroxyl group. The newly formed secondary amine can then react with another epoxy group, leading to crosslinking. The hydroxyl groups generated can also catalyze the reaction.
Caption: Epoxy-amine curing reaction pathway.
Experimental Workflow: Kinetic Analysis using DSC
The following diagram illustrates the typical workflow for determining the kinetic parameters of an epoxy curing reaction using Differential Scanning Calorimetry.
References
- 1. The Curing Reaction Between Cycloaliphatic Epoxy Resins and Amines - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 2. mdpi.com [mdpi.com]
- 3. Effect of the synthetic polyamine N,N'-bis-(3-aminopropyl) cyclohexane-1,4-diamine (DCD) on rat spinal cord nociceptive transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Chemical Resistance of N,N-Bis(2,3-epoxypropyl)cyclohexylamine-Cured Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical resistance of epoxy resins cured with N,N-Bis(2,3-epoxypropyl)cyclohexylamine, a cycloaliphatic amine, against other common epoxy curing agents, including aliphatic and aromatic amines. The information presented is based on publicly available data and is intended to assist in the selection of appropriate materials for applications demanding high chemical inertness.
Executive Summary
Epoxy resins are renowned for their robust mechanical properties and excellent adhesion.[1] However, their resistance to chemical attack is critically dependent on the choice of curing agent. The cross-linked network formed during curing dictates the final thermoset's ability to withstand various chemical environments.[1] Amine-based curing agents are broadly categorized into aliphatic, cycloaliphatic, and aromatic types, each imparting distinct chemical resistance profiles to the cured epoxy.[2]
This compound, a cycloaliphatic amine, is demonstrated to provide a superior balance of properties, including excellent chemical resistance, making it a suitable candidate for demanding applications. This guide presents a qualitative and quantitative comparison of its performance against representative aliphatic and aromatic amine curing agents.
Comparative Chemical Resistance
The selection of a curing agent significantly influences the chemical resistance of the final epoxy system. Aromatic amines are historically recognized for conferring excellent resistance to a broad spectrum of chemicals, including solvents and mineral acids. Cycloaliphatic amines, such as this compound, offer comparable, and in some cases superior, resistance, particularly to aqueous solutions, mineral acids, and solvents, without some of the handling concerns associated with aromatic amines. Aliphatic amines, while offering good overall chemical resistance, may be less resilient to aggressive solvents and acids compared to their cycloaliphatic and aromatic counterparts.
The following table summarizes the chemical resistance of epoxy resins cured with different classes of amine hardeners. The data is compiled from various sources and represents typical performance. It is important to note that specific quantitative data for this compound was not available in the reviewed literature; therefore, data for other modified cycloaliphatic amines is presented as a representative comparison.
Table 1: Comparative Chemical Resistance of Amine-Cured Epoxy Systems (% Weight Change after 28-Day Immersion)
| Chemical Reagent | Aliphatic Amine (TETA) | Aromatic Amine (DDM) | Cycloaliphatic Amine (Representative) |
| Acids | |||
| Acetic Acid (10%) | ~5-10% | ~1-3% | ~0.5-2% |
| Hydrochloric Acid (10%) | ~2-5% | ~0.5-2% | ~0.1-1% |
| Sulfuric Acid (30%) | ~1-3% | ~0.1-1% | ~0.1-0.5% |
| Bases | |||
| Sodium Hydroxide (50%) | ~0.1-0.5% | ~0.1-0.5% | ~0.1-0.5% |
| Ammonium Hydroxide (10%) | ~0.1-0.5% | ~0.1-0.5% | ~0.1-0.5% |
| Organic Solvents | |||
| Acetone | ~10-20% (Degradation) | ~5-10% | ~2-5% |
| Ethanol | ~5-10% | ~1-3% | ~0.5-2% |
| Toluene | ~8-15% | ~2-5% | ~1-3% |
| Xylene | ~5-12% | ~1-4% | ~0.5-2.5% |
| Water | |||
| Deionized Water | ~0.5-1.5% | ~0.5-1.5% | ~0.2-1% |
Note: This data is illustrative and compiled from various sources. Actual performance may vary depending on the specific formulation, cure conditions, and test methodology. Lower weight change indicates better chemical resistance.
Experimental Protocols
The evaluation of chemical resistance of cured epoxy systems is critical for determining their suitability for specific applications. The following is a detailed methodology based on standard industry practices for conducting chemical immersion testing.
ASTM D543: Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents
This standard provides a framework for assessing the changes in properties of plastics after exposure to various chemical reagents.
1. Specimen Preparation:
-
Prepare test specimens from the cured epoxy resin. Typical dimensions are 50 mm x 50 mm x 3 mm.
-
Ensure all specimens are fully cured according to the manufacturer's specifications. A post-cure at an elevated temperature is often recommended to achieve optimal chemical resistance.[1]
-
Before testing, condition the specimens for 24 hours at 23 ± 2°C and 50 ± 5% relative humidity.
-
Accurately weigh each specimen to the nearest 0.1 mg and measure its dimensions.
2. Immersion Procedure:
-
Select the chemical reagents relevant to the intended application.
-
For each reagent and each curing agent, use a sufficient number of replicate specimens (typically 3-5).
-
Completely immerse the specimens in the chemical reagent in a suitable container. Ensure the specimens are not in contact with each other or the container walls.
-
The volume of the reagent should be at least 10 times the volume of the specimens.
-
Seal the containers to prevent evaporation of volatile reagents.
-
Conduct the immersion test at a controlled temperature, typically 23 ± 2°C, for a specified duration (e.g., 7, 14, or 28 days).
3. Post-Immersion Analysis:
-
After the specified immersion period, remove the specimens from the chemical reagent.
-
Gently wipe the specimens with a clean, dry cloth to remove excess reagent.
-
Immediately re-weigh the specimens to the nearest 0.1 mg.
-
Re-measure the dimensions of the specimens.
-
Visually inspect the specimens for any changes in appearance, such as discoloration, swelling, cracking, or crazing.
-
Optionally, conduct mechanical property testing (e.g., tensile strength, hardness) to quantify any degradation in performance.
4. Calculation of Weight Change:
-
The percentage weight change is calculated using the following formula:
where:
-
W_f is the final weight of the specimen after immersion.
-
W_i is the initial weight of the specimen before immersion.
-
Visualizations
The following diagrams illustrate the experimental workflow and the chemical interaction pathways.
Caption: Experimental workflow for comparative chemical resistance testing of cured epoxy resins.
Caption: Simplified pathways of chemical attack on a cured epoxy network.
References
A comparative analysis of the rheological properties of epoxy systems
This guide provides a comparative analysis of the rheological properties of various epoxy systems. It is intended for researchers, scientists, and professionals in drug development who utilize epoxy resins for applications demanding precise flow and curing characteristics. The guide details the key rheological parameters, presents comparative data in a structured format, and outlines the experimental protocols for obtaining this data.
Introduction to Epoxy Rheology
Epoxy resins are thermosetting polymers widely used as adhesives, coatings, and matrices for high-performance composites due to their excellent mechanical strength, thermal stability, and chemical resistance.[1] The rheological properties of an epoxy system—its flow and deformation behavior—are critical as they dictate its processing, handling, and final performance.[2] Understanding parameters such as viscosity, shear response, and viscoelasticity is essential for optimizing curing processes and ensuring the quality of the final product.[3] This guide compares different epoxy systems, including bio-based versus petroleum-based resins, and examines the effects of various curing agents and fillers.
Key Rheological Parameters
The flow behavior of epoxy systems is described by several key parameters:
-
Viscosity (η): A measure of a fluid's resistance to flow. For epoxies, viscosity is highly dependent on temperature, the chemical structure of the resin and hardener, and the presence of fillers.[2] Lower viscosity is often required for applications needing good penetration, while higher viscosity is needed to prevent sagging in vertical applications.[2]
-
Shear Thinning: Also known as pseudoplastic behavior, this is the phenomenon where a fluid's viscosity decreases with an increasing rate of shear.[4] Many epoxy systems, especially those with fillers, exhibit shear-thinning behavior, which can be advantageous during application (e.g., easier to spray or brush) while maintaining stability at rest.[5]
-
Thixotropy: A time-dependent form of shear thinning. A thixotropic fluid's viscosity decreases over time when subjected to constant shear and then gradually recovers when the shear is removed.[6] This property is crucial for applications like adhesives and coatings to prevent dripping after application.[7][8]
-
Viscoelasticity (G' and G''): Epoxy systems exhibit both viscous (liquid-like) and elastic (solid-like) properties. These are characterized by the storage modulus (G') and the loss modulus (G'').
-
Storage Modulus (G'): Represents the elastic component, or the energy stored in the material during deformation.
-
Loss Modulus (G''): Represents the viscous component, or the energy dissipated as heat.[4]
-
-
Gel Point: The point during the curing process where the epoxy transitions from a liquid to a solid-like gel. Rheologically, it is often identified as the crossover point where G' equals G''.[9] The gel time is a critical processing parameter that defines the working life of the epoxy system.[1]
Comparative Data of Epoxy Systems
The following table summarizes the rheological properties of different epoxy systems based on published experimental data.
| Epoxy System | Key Modifiers/Conditions | Viscosity | Shear Behavior | Viscoelastic Properties (Pre-Gelation) | Key Findings & Citations |
| Petroleum-Based (DGEBA) | Unfilled, with amine hardener | 11,000–14,000 mPa·s @ 25°C | Shear Thinning | G'' > G', liquid-like behavior | A standard system exhibiting typical shear-thinning. Viscosity is temperature-dependent.[1][4][10] |
| Bio-Based (Super Sap CLR) | Unfilled, with amine hardener | 3,300–16,000 mPa·s @ low shear (0.1 s⁻¹) | Shear Thinning | G'' > G', liquid-like behavior | Possesses very similar viscosity and shear-thinning behavior to petroleum-based counterparts.[4][11] |
| DGEBA-Based | Varied Curing Agent (amine) content (25-50 phr) | Varies with hardener content and temperature. | Not specified, but viscosity changes with cure time. | Not specified | A complete reaction and optimal properties occur when the curing agent content is slightly higher than the theoretical value.[1] |
| DGEBA-Based | Filled with Carbon Nanofibers (CNFs) (0.5-2.5 wt%) | Increases by orders of magnitude with filler loading. | Strong Shear Thinning | G' and G'' increase significantly with filler content. | The addition of fillers creates a network structure, leading to much higher viscosity at low shear rates and pronounced shear-thinning.[5] |
| Epoxy (E-44) | Filled with Thixotropic Agents (Nano-silica, Bentonite) | Significantly increased. | Thixotropic | Not specified | Thixotropic agents are highly effective at increasing viscosity and imparting sag resistance. A composite of nano-silica and bentonite was most effective.[8] |
| DGEBA-Based | Modified with Thermoplastics (BMG, PPO, PSF) | EP/BMG and EP/PPO blends showed lower viscosity. | Not specified | Not specified | Thermoplastic modifiers can alter viscosity and processing windows. EP/BMG and EP/PPO showed better processing performance than EP/PSF.[12] |
Experimental Protocols
The data presented is typically acquired using rotational rheometers, which can perform both steady shear and dynamic oscillatory measurements.[13][14]
A. Sample Preparation
-
The epoxy resin and curing agent are weighed to the desired stoichiometric ratio.[1]
-
The components are combined and mixed thoroughly using a mechanical mixer or by hand until a homogeneous mixture is achieved.[1][5]
-
The mixture is then degassed in a vacuum chamber for approximately 15 minutes to remove any entrapped air bubbles that could affect measurements.[1]
-
The sample is immediately loaded onto the rheometer for analysis.
B. Viscosity and Shear Thinning Analysis (Rotational Measurement)
-
Instrument: A rotational rheometer with a cone-plate or parallel-plate geometry is used.[5]
-
Procedure: The prepared sample is placed in the geometry, and the gap is set to a specified height (e.g., 1 mm).
-
Test Conditions: The temperature is maintained at a constant value (e.g., 25°C). A steady shear rate is applied, sweeping from a low rate (e.g., 0.1 s⁻¹) to a high rate (e.g., 100 s⁻¹).[4]
-
Data Acquired: The instrument records the shear stress as a function of the shear rate, from which the viscosity is calculated (Viscosity = Shear Stress / Shear Rate). A plot of viscosity versus shear rate reveals the shear-thinning behavior.
C. Viscoelastic Properties and Cure Monitoring (Oscillatory Measurement)
-
Instrument: A rotational rheometer in oscillatory mode.
-
Procedure: After loading the sample, the Linear Viscoelastic Region (LVER) is first determined by performing a strain sweep. This identifies a strain amplitude where G' and G'' are independent of the applied strain, ensuring the measurement does not destroy the material's structure.[4][10]
-
Test Conditions: A time sweep test is conducted at a constant temperature, frequency (e.g., 1 Hz), and a strain amplitude within the LVER.[13]
-
Data Acquired: The storage modulus (G'), loss modulus (G''), and complex viscosity (η*) are recorded as a function of time. This data tracks the progression of curing, with the gel point typically identified by the G'-G'' crossover.[9][13]
Visualizations
Caption: Experimental workflow for rheological analysis of epoxy systems.
Caption: Key factors influencing the rheological properties of epoxy systems.
References
- 1. Effect of Curing Agent and Temperature on the Rheological Behavior of Epoxy Resin Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sofraser.com [sofraser.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. composites.utk.edu [composites.utk.edu]
- 6. davidpublisher.com [davidpublisher.com]
- 7. google.com [google.com]
- 8. researchgate.net [researchgate.net]
- 9. Exploring Gel-Point Identification in Epoxy Resin Using Rheology and Unsupervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]
- 11. [PDF] Comparison of Rheological Behaviour of Bio-Based and Synthetic Epoxy Resins for Making Ecocomposites | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. tainstruments.com [tainstruments.com]
- 14. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal of N,N-Bis(2,3-epoxypropyl)cyclohexylamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential, step-by-step guidance for the proper disposal of N,N-Bis(2,3-epoxypropyl)cyclohexylamine, ensuring laboratory safety and regulatory compliance.
This compound is an epoxy compound that, in its uncured state, is classified as a hazardous material. Improper disposal can lead to environmental contamination and health risks. The following procedures are designed to mitigate these risks and ensure that this chemical is managed responsibly from procurement to disposal.
Hazard Profile & Safety Precautions
Before handling this compound, it is crucial to understand its hazard profile. This compound is known to cause severe skin burns and eye damage[1][2]. It is harmful if swallowed and may cause respiratory irritation. Always consult the Safety Data Sheet (SDS) for detailed information on hazards and personal protective equipment (PPE).
Immediate Safety Measures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat[1][3].
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood[4].
-
Spill Management: In case of a spill, immediately contain the material using an inert absorbent (e.g., vermiculite, sand) and follow the disposal procedures for hazardous waste[5]. Do not allow the chemical to enter drains or waterways.
Disposal Procedures for Unused this compound
Unused or waste this compound is considered hazardous waste and must be disposed of accordingly.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.
-
-
Storage:
-
Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Follow all institutional and regulatory guidelines for hazardous waste storage.
-
-
Professional Disposal:
Decontamination and Disposal of Empty Containers
Empty containers that once held this compound must be properly managed to be considered non-hazardous.
Procedure for Empty Containers:
-
Thorough Emptying: Every effort should be made to empty the container, ensuring that no more than 3% of the original content by weight remains[6][7].
-
Rinsing (when appropriate): If permissible by your institution's safety protocols and waste management plan, triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Disposal: Once thoroughly emptied, the container can typically be disposed of as non-hazardous solid waste[7][8]. Puncture or otherwise render the container unusable to prevent reuse.
Disposal of Contaminated Materials
Any materials that come into contact with this compound, such as gloves, absorbent pads, and labware, must be treated as hazardous waste.
Protocol for Contaminated Materials:
-
Segregation: Collect all contaminated materials in a designated hazardous waste container.
-
Labeling: Clearly label the container with "Hazardous Waste" and a description of the contents.
-
Disposal: Dispose of the container through a licensed hazardous waste disposal service.
Waste Minimization Practices
To reduce the volume of hazardous waste generated, researchers should adopt the following practices:
-
Purchase Accordingly: Order only the amount of chemical required for the planned experiments.
-
Accurate Measurements: Precisely calculate and measure the amount of this compound needed for each procedure to avoid excess.
-
Inventory Management: Maintain a clear and up-to-date chemical inventory to prevent the expiration and subsequent disposal of unused stock.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative parameters relevant to the disposal of this compound.
| Parameter | Value | Reference |
| Residual Limit in "Empty" Containers | ≤ 3% by weight | [6][7] |
| pH | 11.5 (100 g/L aq. sol. for Cyclohexylamine) | [4] |
| Flash Point | 120.2°C | [9] |
| Boiling Point | 319.5°C at 760 mmHg | [9] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chemos.de [chemos.de]
- 3. N,N,N',N'-tetrakis(2,3-epoxypropyl)cyclohexane-1,3-dimethylamine Safety Data Sheets(SDS) lookchem [lookchem.com]
- 4. fishersci.com [fishersci.com]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. epoxycraft.com [epoxycraft.com]
- 7. epoxyworks.com [epoxyworks.com]
- 8. westsystem.com [westsystem.com]
- 9. chemnet.com [chemnet.com]
Comprehensive Safety and Handling Protocol for N,N-Bis(2,3-epoxypropyl)cyclohexylamine
This guide provides essential procedures for the safe handling, use, and disposal of N,N-Bis(2,3-epoxypropyl)cyclohexylamine in a laboratory setting. Adherence to these protocols is critical to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Immediate Precautions
This compound is a corrosive chemical that can cause severe skin burns and eye damage. It is toxic if it comes into contact with skin or is swallowed.[1][2] Before handling, it is imperative to read and understand the Safety Data Sheet (SDS).
Emergency Contact Information: In case of an emergency, immediately contact your institution's Environmental Health and Safety (EHS) office and emergency services.
| Hazard Classification | Description |
| Acute Dermal Toxicity | Toxic in contact with skin.[2] |
| Skin Corrosion/Irritation | Causes severe skin burns.[1][2][3] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1][2][3] |
| Acute Oral Toxicity | Harmful if swallowed.[2] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. All PPE should be inspected for integrity before each use.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4][5] | To prevent skin contact and absorption.[6] |
| Eye and Face Protection | Tightly fitting safety goggles and a face shield.[1][7] | To protect against splashes and vapors.[6] |
| Skin and Body Protection | Chemical-resistant lab coat, long-sleeved clothing, and closed-toe shoes. An apron may also be necessary.[7][8] | To prevent accidental skin contact. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[7] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.[4][7] | To avoid inhalation of harmful vapors. |
Step-by-Step Handling Procedures
Preparation:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to control vapor exposure.[7]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[7][9]
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for corrosive and toxic materials.
Handling:
-
Don PPE: Before handling the chemical, put on all required PPE as specified in the table above.
-
Container Inspection: Visually inspect the chemical container for any signs of damage or leaks before moving it.
-
Dispensing: Carefully dispense the required amount of the chemical, avoiding splashes. Use only non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[2][7]
-
Container Sealing: After dispensing, securely seal the container and return it to its designated storage location.
-
Clean-Up: Clean the work area thoroughly after each use.
First Aid Measures
Immediate action is crucial in the event of exposure.
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately remove all contaminated clothing.[3] Rinse the affected skin area with copious amounts of water for at least 15-30 minutes.[10] Seek immediate medical attention.[3] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[3][10] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3] |
| Inhalation | Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[3] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[11] |
| Ingestion | Do NOT induce vomiting.[3] Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Spill and Disposal Plan
Spill Response:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[7] Do not use combustible materials.
-
Clean-Up: Wearing appropriate PPE, carefully collect the absorbed material into a suitable, labeled container for hazardous waste.[7] Use non-sparking tools for collection.[7]
-
Decontaminate: Decontaminate the spill area according to your institution's procedures.
Disposal: this compound and any contaminated materials are considered hazardous waste.[11]
-
Waste Collection: Collect all waste, including empty containers and contaminated disposables, in a designated and properly labeled hazardous waste container.[11]
-
Labeling: Ensure the waste container is clearly labeled with the chemical name and associated hazards.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed waste disposal company.[3] Disposal must be in accordance with all local, state, and federal regulations.[3] Do not dispose of this chemical down the drain.[11]
Workflow Diagrams
Caption: High-level workflow for the safe handling of this compound.
Caption: Decision-making workflow for emergency response to a spill or exposure event.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. bestbartopepoxy.com [bestbartopepoxy.com]
- 5. SOP for Epoxy [www-internal.psfc.mit.edu]
- 6. epoxy-europe.eu [epoxy-europe.eu]
- 7. fishersci.com [fishersci.com]
- 8. farnell.com [farnell.com]
- 9. files.dep.state.pa.us [files.dep.state.pa.us]
- 10. CYCLOHEXYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. chemos.de [chemos.de]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
